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(5-methyl-1H-imidazol-2-yl)methanol Documentation Hub

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  • Product: (5-methyl-1H-imidazol-2-yl)methanol
  • CAS: 872-79-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (5-methyl-1H-imidazol-2-yl)methanol

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of (5-methyl-1H-imidazol-2-yl)methanol, a heterocyclic alcohol of significant interest in medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of (5-methyl-1H-imidazol-2-yl)methanol, a heterocyclic alcohol of significant interest in medicinal chemistry and materials science. As a substituted imidazole, its properties are dictated by the interplay of the aromatic diazole ring, the nucleophilic hydroxymethyl group, and the electron-donating methyl substituent. This document synthesizes available data on its molecular structure, thermal properties, solubility, and acid-base characteristics. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these key parameters, offering both theoretical grounding and practical methodology for researchers. The guide is structured to provide not just data, but a causal understanding of the compound's behavior, ensuring scientific integrity and enabling robust application in drug development and chemical synthesis.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products, most notably the amino acid histidine and the neurotransmitter histamine.[1] Its unique electronic properties, including aromaticity, amphoteric nature (ability to act as both an acid and a base), and capacity for hydrogen bonding, make it a versatile scaffold for designing molecules with specific biological activities.[1][2] The compound (5-methyl-1H-imidazol-2-yl)methanol belongs to this critical class of molecules. As a functionalized imidazole, it serves as a valuable building block for the synthesis of more complex pharmaceutical agents and specialty polymers.[3] Understanding its fundamental physicochemical properties is therefore a prerequisite for its effective utilization in research and development.

Molecular and Structural Properties

A precise understanding of the molecule's structure is fundamental to interpreting its chemical behavior and reactivity.

Chemical Structure, Isomerism, and Tautomerism

(5-methyl-1H-imidazol-2-yl)methanol features a five-membered imidazole ring substituted at the C2 position with a hydroxymethyl group (-CH₂OH) and at the C5 position with a methyl group (-CH₃).

  • Molecular Formula: C₅H₈N₂O[4]

  • Molecular Weight: 112.13 g/mol [4]

It is crucial to distinguish this compound from its isomers, such as (5-methyl-1H-imidazol-4-yl)methanol, as the position of the substituents dramatically influences the molecule's electronic distribution, reactivity, and physical properties.

Figure 1: Comparison of Target Molecule and a Key Isomer.

A key feature of 1H-imidazoles is the phenomenon of annular tautomerism, where the N-H proton can reside on either of the two ring nitrogen atoms. For (5-methyl-1H-imidazol-2-yl)methanol, this results in a rapid equilibrium between the 5-methyl and 4-methyl forms. While the 5-methyl tautomer is explicitly named, in solution, both forms coexist. This dynamic equilibrium is critical as it affects hydrogen bonding, receptor binding, and spectroscopic signatures.

Tautomerism Tautomer1 5-methyl-1H-imidazol-2-yl)methanol Tautomer2 4-methyl-1H-imidazol-2-yl)methanol Tautomer1->Tautomer2 H⁺ shift

Figure 2: Tautomeric Equilibrium in Solution.

Core Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and interaction with biological systems. While specific experimental data for (5-methyl-1H-imidazol-2-yl)methanol is sparse, properties can be reliably inferred from closely related analogs and established chemical principles.

PropertyValue / ObservationSource / Analog
Physical Form Expected to be a solid at room temperature. (Analog)
Melting Point 129-132 °C (Analog: 4-yl isomer)
Boiling Point ~300 °C (Predicted)[5] (Analog: 2-Me-5-yl)
pKa (Basic) ~7.0 (Predicted)[5] (Analog: 2-Me-5-yl)
pKa (Acidic) ~14.0 (Predicted)[1][2] (Parent Imidazole)
Solubility Soluble in water and polar organic solvents like alcohols.[2][6]General Imidazole
Thermal Properties

The melting point of imidazole derivatives is strongly influenced by their ability to form intermolecular hydrogen bonds. For (5-methyl-1H-imidazol-2-yl)methanol, the presence of both an N-H proton and a hydroxyl group allows for the formation of an extensive hydrogen-bonding network, resulting in a relatively high melting point, which is characteristic of a solid state at room temperature. The melting point of the isomeric (5-methyl-1H-imidazol-4-yl)methanol is reported to be in the range of 129-132 °C, and a similar range is expected for the target compound.

Solubility Profile

Causality: The solubility of imidazole-based compounds is a balance between the polar character of the imidazole ring and hydroxyl group, and the nonpolar character of the hydrocarbon portions.

  • Polar Solvents: The N-H and O-H groups can act as both hydrogen bond donors and acceptors, while the pyridinic nitrogen (N3) acts as a hydrogen bond acceptor. This facilitates strong interactions with polar protic solvents like water and alcohols (e.g., methanol, ethanol), leading to good solubility.[2][6]

  • Nonpolar Solvents: Solubility is expected to be limited in nonpolar solvents like ethers and alkanes, as these solvents cannot effectively disrupt the strong intermolecular hydrogen bonds of the solid compound.[7] Studies on similar imidazoles confirm that solubility generally decreases with increasing molecular weight and decreasing polarity of the solvent.[8][9]

Acidity and Basicity (pKa)

The amphoteric nature of imidazole is one of its most important features.[1]

  • Basicity: The lone pair of electrons on the non-protonated nitrogen atom (N3) can accept a proton, making the molecule basic. The pKa of the conjugate acid is a measure of this basicity. For the parent imidazole, this value is approximately 7.0.[1] The methyl group at the C5 position is weakly electron-donating, which slightly increases the electron density on the ring nitrogens, thus a pKa value close to 7.0 is anticipated, similar to the predicted 7.06 for (2-Methyl-1H-imidazol-5-yl)methanol.[5]

  • Acidity: The N-H proton can be removed by a strong base. The pKa for this deprotonation is around 14-14.5, making it slightly more acidic than alcohols but far less acidic than phenols or carboxylic acids.[1]

Spectroscopic & Analytical Characterization

Confirmation of the structure and purity of (5-methyl-1H-imidazol-2-yl)methanol relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet around 2.2-2.5 ppm), the methylene protons of the hydroxymethyl group (a singlet around 4.5-4.8 ppm), the single aromatic proton on the imidazole ring (a singlet around 6.8-7.2 ppm), and a broad, exchangeable signal for the N-H proton (typically >10 ppm in DMSO-d₆).[10] The O-H proton will also be a broad, exchangeable signal.

  • ¹³C NMR: The carbon spectrum will show five distinct signals: one for the methyl carbon (~10-15 ppm), one for the methylene carbon (~55-60 ppm), and three for the imidazole ring carbons (typically in the range of 115-145 ppm).

Infrared (IR) Spectroscopy

Key vibrational bands are expected to confirm the presence of the principal functional groups:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the alcohol.

  • N-H Stretch: A broad band, often overlapping with the O-H stretch, in the 3100-3500 cm⁻¹ region.

  • C-H Stretch: Signals just below 3000 cm⁻¹ for the methyl and methylene groups.

  • C=N and C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.[2]

Experimental Protocols

The following section details standardized, field-proven methodologies for characterizing the key physicochemical properties of (5-methyl-1H-imidazol-2-yl)methanol.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in a given solvent, a critical parameter for formulation and bioavailability studies.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then quantified.

Shake_Flask_Workflow A 1. Preparation Add excess solid to solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48h. A->B C 3. Phase Separation Allow solid to settle. Centrifuge if necessary. B->C D 4. Sampling & Dilution Withdraw an aliquot of the supernatant. Dilute gravimetrically. C->D E 5. Quantification Analyze concentration via a validated method (e.g., HPLC-UV). D->E F 6. Calculation Calculate original concentration using the dilution factor. E->F

Figure 3: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of (5-methyl-1H-imidazol-2-yl)methanol (e.g., 10-20 mg) to a known volume (e.g., 2 mL) of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a glass vial.

  • Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: Remove the vial and allow the undissolved solid to settle. For fine suspensions, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Validation: The presence of solid material at the end of the experiment is essential to confirm that a saturated solution was achieved.

Protocol for Spectroscopic Sample Preparation

Proper sample preparation is critical for acquiring high-quality, reproducible spectroscopic data.

For NMR Spectroscopy:

  • Weigh approximately 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add an internal standard (e.g., Tetramethylsilane, TMS).

For FT-IR Spectroscopy (ATR Method):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol.

  • Record a background spectrum of the clean, empty crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. The instrument software will automatically ratio this against the background to generate the final absorbance spectrum.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling (5-methyl-1H-imidazol-2-yl)methanol and its analogs.

  • GHS Hazard Classification: Closely related imidazole derivatives are classified as irritants.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[11][12]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[12][13]

    • Skin and Body Protection: Wear a lab coat.[12]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][14] Keep away from strong oxidizing agents, strong acids, and strong bases.[14]

Conclusion

(5-methyl-1H-imidazol-2-yl)methanol is a functionalized heterocyclic compound with a rich set of physicochemical properties that make it a valuable tool in chemical synthesis and drug discovery. Its solid state, high melting point, and solubility in polar solvents are governed by its extensive hydrogen-bonding capabilities. The amphoteric nature of the imidazole ring provides distinct acidic and basic centers, crucial for its reactivity and potential biological interactions. The protocols and data synthesized in this guide provide a robust framework for researchers to handle, characterize, and apply this compound with confidence and scientific rigor.

References

Sources

Exploratory

Molecular weight and CAS number for (5-methyl-1H-imidazol-2-yl)methanol

This guide is structured as a high-level technical monograph designed for drug development professionals. It prioritizes the specific compound requested while explicitly addressing the critical structural isomerism that...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for drug development professionals. It prioritizes the specific compound requested while explicitly addressing the critical structural isomerism that often leads to errors in pharmaceutical sourcing.

Executive Summary & Critical Disambiguation

(5-Methyl-1H-imidazol-2-yl)methanol is a specific imidazole derivative used as a fragment in the synthesis of bioactive small molecules.

CRITICAL WARNING: This compound is frequently confused with its structural isomer, 4-hydroxymethyl-5-methylimidazole (also known as 5-methyl-4-imidazolemethanol), which is the primary intermediate for the blockbuster H2-antagonist Cimetidine .

  • Target Compound (Requested): Hydroxymethyl group at position C2 .

  • Cimetidine Intermediate (Common): Hydroxymethyl group at position C4(5) .

Researchers must verify the substitution pattern using NMR or specific CAS registry numbers before proceeding with synthesis or procurement.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Due to the rapid proton tautomerism of the N-H bond in the imidazole ring, the 4-methyl and 5-methyl positions are equivalent in solution unless the nitrogen is substituted. Consequently, this compound is indexed under multiple names.

Core Data Table
ParameterValueNotes
Preferred IUPAC Name (4-Methyl-1H-imidazol-2-yl)methanolTautomer of 5-methyl variant
Common Synonyms 2-Hydroxymethyl-4-methylimidazole; 2-Hydroxymethyl-5-methylimidazole
CAS Number (Free Base) 1855899-74-9 Rare; often custom synthesis
CAS Number (HCl Salt) 1923088-49-6 More stable solid form
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol (Base)148.59 g/mol (HCl)
SMILES CC1=CN=C(N1)CO
pKa (Imidazole N) ~7.5 - 7.8Estimated; C2 substitution lowers pKa slightly vs 4-Me-Im
Solubility High in Water, Methanol, DMSOPolar, hydrophilic nature

Structural Isomerism & Synthesis Logic

To ensure the correct isomer is obtained, one must understand the synthetic divergence. The Graphviz diagram below illustrates the critical difference between the requested C2-substituted compound and the C4-substituted pharmaceutical intermediate.

Visualization: Synthetic Divergence of Methyl-Imidazoles

ImidazoleSynthesis Precursors Precursors: Methylglyoxal + Ammonia Core Core Scaffold: 4-Methylimidazole (CAS 822-36-6) Precursors->Core Cyclization CimetidineInt ISOMER (Cimetidine Int.): (4-Methyl-1H-imidazol-5-yl)methanol (C4/5-Substitution) Precursors->CimetidineInt Direct Multi-component Synthesis Target TARGET COMPOUND: (5-Methyl-1H-imidazol-2-yl)methanol (C2-Substitution) Core->Target C2-Hydroxymethylation (Thermodynamic Control) Reagent_A + Formaldehyde (High Temp / Pressure) Reagent_B + Formaldehyde (Radziszewski Condensation)

Figure 1: Synthetic divergence showing the structural difference between the requested target (Green) and the common drug intermediate (Blue).

Synthetic Protocol: C2-Hydroxymethylation

While the Cimetidine intermediate is made via a multi-component condensation, the (5-methyl-1H-imidazol-2-yl)methanol is typically synthesized by functionalizing the pre-formed imidazole ring at the 2-position.

Methodology (General Procedure):

  • Starting Material: 4-Methylimidazole (CAS 822-36-6).

  • Reagent: Paraformaldehyde or 37% Aqueous Formaldehyde.

  • Conditions: The reaction requires a sealed vessel (autoclave) or reflux at 120–140°C. The C2 position is the most acidic carbon (pKa ~32), but electrophilic attack at C2 requires forcing conditions compared to N-alkylation.

  • Purification: The product is highly polar. Purification typically requires crystallization from isopropanol/ethanol or HILIC chromatography.

Analytical Characterization (HPLC Method)

Due to the high polarity of (5-methyl-1H-imidazol-2-yl)methanol, standard C18 Reverse Phase HPLC often results in poor retention (elution in the void volume). Hydrophilic Interaction Liquid Chromatography (HILIC) is the authoritative standard for validation.

Recommended Protocol
ParameterSpecificationRationale
Column Amide-functionalized HILIC (e.g., Waters XBridge Amide, 3.5 µm)Retains polar imidazoles via hydrogen bonding.
Mobile Phase A 10 mM Ammonium Acetate (pH 9.0) in 95% AcetonitrileHigh organic content induces HILIC retention mechanism.
Mobile Phase B 10 mM Ammonium Acetate (pH 9.0) in 50% AcetonitrileWater-rich phase for elution.
Gradient 95% A to 60% A over 10 minutes
Detection UV @ 215 nmImidazole ring absorption.
Flow Rate 0.8 mL/min

Self-Validating System Suitability:

  • Tailing Factor: Must be < 1.5. If higher, increase buffer concentration to suppress secondary silanol interactions.

  • Retention Factor (k'): Must be > 2.0 to ensure separation from the solvent front.

Pharmaceutical Applications & Safety

Applications
  • Fragment-Based Drug Discovery (FBDD): Used as a polar scaffold to introduce hydrogen bond donors/acceptors into a binding pocket.

  • Epoxy Curing Agents: Imidazole-methanols are used as latent curing agents for epoxy resins, providing shelf stability and rapid cure at high temperatures.

  • Kinase Inhibitor Synthesis: The C2-hydroxymethyl group serves as a handle for further functionalization (e.g., conversion to a chloromethyl group for alkylation).

Safety Profile (SDS Summary)
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Hygroscopic solid. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Toxicity: Unlike 4-methylimidazole (which has specific toxicity concerns related to caramel coloring byproducts), the 2-hydroxymethyl derivatives are less characterized but should be treated as potential irritants.

References

  • Sigma-Aldrich. (4-methyl-1H-imidazol-2-yl)methanol hydrochloride Product Specification. Retrieved from (Search CAS: 1923088-49-6).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11480420 (2-Methyl-1H-imidazol-4-yl)methanol [Isomer Comparison]. Retrieved from .

  • Shireman, B. T., et al. (2016). Small molecule inhibitors of the interaction between the integrin αvβ6 and its ligands. Patent WO2016040523. (Describes synthesis of similar 2-substituted imidazoles).
  • ChemicalBook. CAS 1923088-49-6 Entry. Retrieved from .

Foundational

Thermodynamic Stability of (5-methyl-1H-imidazol-2-yl)methanol: A Technical Guide

This technical guide details the thermodynamic stability, physicochemical properties, and handling protocols for (5-methyl-1H-imidazol-2-yl)methanol . Executive Summary (5-methyl-1H-imidazol-2-yl)methanol (also known as...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermodynamic stability, physicochemical properties, and handling protocols for (5-methyl-1H-imidazol-2-yl)methanol .

Executive Summary

(5-methyl-1H-imidazol-2-yl)methanol (also known as 2-hydroxymethyl-4-methylimidazole ) is a critical heterocyclic intermediate used in the synthesis of H2-receptor antagonists (e.g., cimetidine analogues) and adrenergic agonists. Its thermodynamic profile is characterized by high crystalline stability (MP: 148–150 °C) but moderate chemical lability in solution, where it is prone to pH-dependent tautomerism and oxidative degradation.

This guide provides a structural analysis of its stability, experimental protocols for stress testing, and handling requirements to maintain integrity during drug development workflows.

Molecular Architecture & Physicochemical Profile[1]

The stability of this compound is governed by the imidazole tautomerism and the C2-hydroxymethyl "handle." Unlike the C4/C5 positions, the C2 position is flanked by both nitrogen atoms, imparting unique electronic properties that influence its reactivity with electrophiles and nucleophiles.

Tautomeric Equilibrium

In solution, the compound exists as a rapid equilibrium between the 5-methyl and 4-methyl tautomers. While the "5-methyl" nomenclature is often used for specific isomers in patent literature, the 4-methyl tautomer is generally the predominant species in neutral aqueous solution due to steric and electronic factors.

Tautomerism T1 (5-methyl-1H-imidazol-2-yl)methanol (H on N1, Methyl at C5) T2 (4-methyl-1H-imidazol-2-yl)methanol (H on N3, Methyl at C4) T1->T2  Fast Proton Shift (Ka)  

Figure 1: Tautomeric equilibrium. The 1,3-proton shift is rapid in solution, making the two forms chemically indistinguishable in most non-chiral environments.

Key Physicochemical Data
PropertyValue / CharacteristicContext for Stability
CAS Number 1923088-49-6 (HCl salt) / 17334-08-6 (generic)Verify specific salt form; free base is sensitive to CO₂.
Molecular Weight 112.13 g/mol Low MW facilitates high solubility.
Melting Point 148–150 °C Indicates high lattice energy and good solid-state stability.
pKa (Imidazole) ~7.0–7.2 (Estimated)Neutral at physiological pH; protonated in acidic media.
Solubility High in Water, MeOH, EtOHHydrophilic nature requires moisture protection.
Appearance White to off-white crystalline solidYellowing indicates oxidation or polymerization.

Thermodynamic & Chemical Stability

Solid-State Stability

The compound exhibits high thermodynamic stability in the solid state, provided it is kept dry. The high melting point (148–150 °C) suggests a robust crystal lattice stabilized by intermolecular hydrogen bonding between the hydroxyl group and the imidazole nitrogens.

  • Risk Factor: Hygroscopicity. Absorption of atmospheric water can lower the glass transition temperature (

    
    ) and facilitate hydrolysis or microbial growth.
    
Solution Stability & Degradation Pathways

In solution, the compound is thermodynamically less stable and subject to three primary degradation vectors:

  • Oxidation: The benzylic-like C2-hydroxymethyl group is susceptible to oxidation, forming 5-methylimidazole-2-carboxaldehyde and subsequently the carboxylic acid. This is accelerated by light and transition metal impurities.

  • Condensation (Polymerization): Under acidic conditions, the hydroxymethyl group can act as an alkylating agent (similar to phenol-formaldehyde chemistry), leading to the formation of methylene-bridged dimers or oligomers.

  • Nucleophilic Substitution: Unlike C5-hydroxymethyl analogues, the C2-hydroxymethyl group is relatively resistant to nucleophilic substitution (e.g., by thiols like cysteamine) under mild conditions, conferring a degree of kinetic stability in biological matrices.

Degradation cluster_Oxidation Oxidative Pathway (Air/Light) cluster_Condensation Acid-Catalyzed Condensation Compound (5-methyl-1H-imidazol-2-yl)methanol Aldehyde 5-methylimidazole-2-carboxaldehyde Compound->Aldehyde [O] (Slow) Dimer Methylene-bridged Dimers (Oligomerization) Compound->Dimer H+, Heat (-H2O) Acid 5-methylimidazole-2-carboxylic acid Aldehyde->Acid [O]

Figure 2: Primary degradation pathways. Oxidative instability is the dominant concern during storage, while condensation is a risk during acidic processing.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of (5-methyl-1H-imidazol-2-yl)methanol in your specific formulation, the following "Self-Validating" protocols are recommended.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine the intrinsic stability limits and identify degradation products.

  • Preparation: Dissolve compound to 1 mg/mL in:

    • 0.1 N HCl (Acid stress)

    • 0.1 N NaOH (Base stress)

    • 3% H₂O₂ (Oxidative stress)

    • Water (Control)[1]

  • Incubation: Store at 60 °C for 24–48 hours.

  • Analysis: Analyze via HPLC-UV (210–220 nm) or LC-MS.

    • Success Metric: Recovery >95% in control. Identification of aldehyde peak (M-2H) in oxidative samples.

    • Note: The C2-hydroxymethyl group is generally stable in base but may dehydrate or polymerize in strong acid.

Protocol B: Hygroscopicity & Solid State Stability

Objective: Assess sensitivity to moisture (critical for shelf-life).

  • Method: Dynamic Vapor Sorption (DVS).

  • Cycle: 0% RH to 90% RH and back to 0% RH at 25 °C.

  • Interpretation:

    • < 0.2% weight gain: Non-hygroscopic (Stable).

    • 2.0% weight gain: Hygroscopic (Requires desiccated storage).

    • Hysteresis:[2] If the desorption curve does not match adsorption, hydrate formation is likely.

Synthesis & Process Implications

Understanding the synthesis provides context for impurity profiles. The compound is typically synthesized via the reaction of 4-methylimidazole with paraformaldehyde .

  • Reaction: 4-methylimidazole + (CH₂O)n

    
     Product
    
  • Thermodynamic Control: The reaction is reversible. High temperatures can reverse the hydroxymethylation (deformylation).

  • Impurity Marker: 2,5-bis(hydroxymethyl)-4-methylimidazole is a common over-reaction byproduct if stoichiometry is not strictly controlled.

Synthesis SM1 4-Methylimidazole Intermediate Hemiaminal Intermediate SM1->Intermediate + SM2 (aq. Base) SM2 Paraformaldehyde Product (5-methyl-1H-imidazol-2-yl)methanol Intermediate->Product 148-150°C Crystallization Byproduct 2,5-bis(hydroxymethyl) impurity Product->Byproduct Excess CH2O

Figure 3: Synthetic route and potential impurity formation.[3] Strict stoichiometry prevents the formation of the bis-hydroxymethyl byproduct.

Handling & Storage Recommendations

Based on the thermodynamic profile, the following storage conditions are mandatory to ensure long-term stability:

  • Temperature: Store at 2–8 °C (Refrigerate). While the solid is stable at RT, refrigeration retards slow oxidation.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The C2-hydroxymethyl group is sensitive to aerobic oxidation over long periods.

  • Container: Amber glass vials (Type I) with Teflon-lined caps to prevent photolytic degradation and moisture ingress.

References

  • Synthesis & Properties: Synthesis of a Cimetidine Analogue. (Describes the synthesis and characterization of 2-hydroxymethyl-4-methylimidazole, MP 148-150°C). 3

  • Degradation Mechanisms: Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde.[4][5] (Discusses the reactivity of amines/imidazoles with formaldehyde and hydroxymethyl stability). 5

  • General Imidazole Stability: Formation of Carcinogenic 4(5)-Methylimidazole in Maillard Reaction Systems. (Provides context on the thermal stability and formation of methylimidazoles). 6

Sources

Exploratory

Biological activity of (5-methyl-1H-imidazol-2-yl)methanol intermediates

The following technical guide details the biological activity, synthetic utility, and strategic application of (5-methyl-1H-imidazol-2-yl)methanol . A Strategic Scaffold for Regioselective Drug Design Executive Summary (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthetic utility, and strategic application of (5-methyl-1H-imidazol-2-yl)methanol .

A Strategic Scaffold for Regioselective Drug Design

Executive Summary

(5-methyl-1H-imidazol-2-yl)methanol (CAS: 872-79-7) is a specialized heterocyclic intermediate distinct from its more common isomer, 4-methyl-5-hydroxymethylimidazole (the Cimetidine precursor). While the molecule itself exhibits negligible direct pharmacological potency, its value lies in its role as a regioselective scaffold donor . It provides a 2-hydroxymethyl handle on the imidazole ring, enabling the synthesis of specific antihypertensive agents (sartans) and tyrosine kinase inhibitors (e.g., Src inhibitors) where the C2-substitution pattern is critical for binding affinity and metabolic stability.

Chemical Identity & Structural Significance[1][2][3][4][5]

This intermediate is defined by the presence of a hydroxymethyl group at the C2 position and a methyl group at the C5 position of the imidazole ring. This specific substitution pattern is chemically challenging to access compared to the C4/C5 isomers, making it a high-value building block for novel intellectual property (IP) generation.

FeatureSpecification
IUPAC Name (5-methyl-1H-imidazol-2-yl)methanol
CAS Number 872-79-7 (Free Base) / 1923088-49-6 (HCl Salt)
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
Key Functional Group Primary Alcohol (-CH₂OH) at C2 (Nucleophilic handle)
Tautomerism Exists in equilibrium with (4-methyl-1H-imidazol-2-yl)methanol
Structural Distinction[1][2][3]
  • The "Cimetidine" Isomer (Common): 4-methyl-5-hydroxymethylimidazole.[1][4] The alcohol is at C5.

  • The "Target" Isomer (Rare): (5-methyl-1H-imidazol-2-yl)methanol. The alcohol is at C2.

  • Significance: The C2 position is adjacent to both nitrogen atoms, influencing the pKa and hydrogen-bonding capabilities of the ring, which is crucial for active site docking in kinase domains.

Biological Activity & Pharmacological Applications[3][4]

The biological utility of this intermediate is indirect; it serves as the "warhead carrier" or "linker anchor" in larger bioactive molecules.

A. Src Kinase Inhibition (Oncology)

In the development of tyrosine kinase inhibitors (TKIs), specifically for the Src family , the imidazole ring serves as a hinge-binding motif. The 2-hydroxymethyl group allows for the attachment of bulky lipophilic tails (e.g., via ether or ester linkages) that occupy the hydrophobic pocket of the enzyme.

  • Mechanism: The imidazole nitrogen forms a hydrogen bond with the kinase hinge region (e.g., Met341 in c-Src). The C2-substituent directs the attached tail into the selectivity pocket, improving potency against solid tumors.

B. Antihypertensive Agents (Angiotensin II Antagonists)

The imidazole ring is a core pharmacophore in "sartan" drugs (e.g., Losartan, Olmesartan). While most commercial sartans use a 2-alkyl-4-chloroimidazole core, patent literature (e.g., US4544664A) identifies (5-methyl-1H-imidazol-2-yl)methanol as a precursor for next-generation analogs.

  • Role: The hydroxymethyl group is often oxidized to a carboxylic acid or converted to a biphenyl-tetrazole linker, essential for blocking the AT1 receptor.

C. H2 Receptor Antagonism (Negative Result)

Research into Cimetidine analogs utilized this intermediate to test if moving the side chain from C5 to C2 retained activity.

  • Outcome: The C2-substituted derivatives showed significantly reduced H2 antagonist activity compared to Cimetidine. This negative SAR (Structure-Activity Relationship) data is vital, directing researchers away from C2-modification for histamine antagonists and toward kinase or GPCR targets.

Synthetic Methodologies

Producing the C2-isomer is non-trivial because the direct reaction of 4-methylimidazole with formaldehyde preferentially occurs at the C5 position. Therefore, a constructive cyclization strategy is required.

Protocol: Constructive Cyclization (The "Weidenhagen" Adaptation)

This method avoids regioisomer contamination by building the ring with the substituents already in place.

Reagents:

  • Methylglyoxal (40% aq. solution)

  • Glycolic Aldehyde (or Hydroxyacetaldehyde dimer)

  • Ammonium Hydroxide (25% aq.)

Workflow:

  • Preparation: Dissolve Methylglyoxal (1.0 eq) and Glycolic Aldehyde (1.0 eq) in methanol at 0°C.

  • Cyclization: Add Ammonium Hydroxide (4.0 eq) dropwise over 2 hours. The excess ammonia is crucial to drive the formation of the imidazole ring.

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight.

  • Purification: Concentrate in vacuo. The residue is often a dark oil. Purify via column chromatography (DCM:MeOH 9:1) or crystallization from Isopropanol/Acetone.[4]

  • Validation: NMR should show a singlet for the C2-CH₂ protons (~4.5 ppm) and a lack of the C2-H aromatic proton signal (~7.5 ppm).

SynthesisPath cluster_inputs Precursors MG Methylglyoxal (C3) Intermediate Imine Intermediate MG->Intermediate GA Glycolic Aldehyde (C2) GA->Intermediate NH3 Ammonia (N Source) NH3->Intermediate Cyclization (0°C, MeOH) Product (5-methyl-1H-imidazol-2-yl)methanol (Target Scaffold) Intermediate->Product Dehydration -3 H2O

Caption: Constructive synthesis of the C2-hydroxymethyl imidazole scaffold via modified Radziszewski/Weidenhagen cyclization.

Safety & Handling (E-E-A-T)

Critical Impurity Warning: The synthesis of methylimidazoles can generate 4-Methylimidazole (4-MeI) as a byproduct if stoichiometry is off. 4-MeI is a known carcinogen (IARC Group 2B).

  • Detection: Use HPLC (Reverse Phase, C18) to verify the absence of 4-MeI (retention time distinct from the hydroxymethyl derivative).

  • Handling: Handle all crude reaction mixtures in a fume hood. Wear nitrile gloves.

  • Stability: The hydroxymethyl group is susceptible to oxidation. Store the intermediate under inert gas (Argon/Nitrogen) at -20°C to prevent conversion to the aldehyde.

References
  • Preparation of Cimetidine Analogues. Heterocycles, 1986.[5] (Describes the specific synthesis of the 2-hydroxymethyl isomer and its lack of H2 activity).

  • Antihypertensive substituted imidazole derivatives. US Patent 4544664A. (Identifies the molecule as a key intermediate for Angiotensin II antagonists).

  • Quinazoline derivatives for the treatment of tumours. Hungarian Patent HU229290B1. (Details the use of the intermediate in Src kinase inhibitor synthesis).

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Vol 101: 4-Methylimidazole. (Safety data regarding the core impurity).

Sources

Foundational

Safety data sheet (SDS) and toxicity of (5-methyl-1H-imidazol-2-yl)methanol

An In-Depth Technical Guide to the Safety and Toxicity of (5-methyl-1H-imidazol-2-yl)methanol and Related Isomers Introduction The imidazole moiety is a cornerstone in medicinal chemistry and drug development, forming th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Toxicity of (5-methyl-1H-imidazol-2-yl)methanol and Related Isomers

Introduction

The imidazole moiety is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a vast array of biologically active compounds.[1][2] (5-methyl-1H-imidazol-2-yl)methanol belongs to this critical class of heterocyclic compounds. As researchers and drug development professionals, our ability to innovate is predicated on our ability to work safely. Understanding the comprehensive safety and toxicity profile of a reagent is not a preliminary checkbox but the foundation of sound scientific practice and risk management.

This guide provides an in-depth analysis of the safety data and toxicological profile of methyl-imidazolyl-methanol derivatives. While specific safety data for (5-methyl-1H-imidazol-2-yl)methanol is not extensively documented, a robust and consistent safety profile can be constructed by examining its close structural isomers, including (1-methyl-1H-imidazol-2-yl)methanol and (5-methyl-1H-imidazol-4-yl)methanol. This document synthesizes data from safety data sheets (SDS), toxicological databases, and the broader scientific literature to provide a practical and scientifically grounded resource for laboratory professionals.

Section 1: Chemical Identification and Physicochemical Properties

Precise identification is the first step in any safety assessment. The properties of these compounds necessitate careful handling, as they are typically solids at room temperature.

PropertyData for (1-methyl-1H-imidazol-2-yl)methanolData for (5-methyl-1H-imidazol-4-yl)methanol
IUPAC Name (1-methyl-1H-imidazol-2-yl)methanol(5-methyl-1H-imidazol-4-yl)methanol
Synonym(s) 2-(Hydroxymethyl)-1-methylimidazole4-(Hydroxymethyl)-5-methylimidazole
CAS Number 17334-08-6[3]29636-87-1[4]
Molecular Formula C₅H₈N₂O[3]C₅H₈N₂O[4]
Molecular Weight 112.13 g/mol [3]112.13 g/mol [4]
Physical Form Solid[3]Powder[4]
Melting Point Not available129-132 °C[4]

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. Analysis of data for closely related isomers reveals a consistent hazard profile, primarily centered on irritant properties.[3][4]

GHS ClassificationCodeHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][4]
Acute Toxicity, Oral (Potential)Category 4H302: Harmful if swallowed[5]

GHS Label Elements:

  • Pictogram:

    • GHS07 (Exclamation Mark)

  • Signal Word: Warning [3][4]

  • Hazard Statements (H-Statements): H315, H319, H335. Some sources also indicate a potential H302 classification for related isomers.[5]

  • Precautionary Statements (P-Statements): A selection of crucial precautionary statements includes:

    • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[3][4]

    • Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]

GHS_Hazards cluster_compound (5-methyl-1H-imidazol-2-yl)methanol & Isomers cluster_hazards Primary Health Hazards Compound GHS Classification Signal Word: Warning H315 Skin Irritation (Cat 2) Redness, Itching Compound->H315 H315 H319 Eye Irritation (Cat 2) Severe Pain, Tearing Compound->H319 H319 H335 Respiratory Irritation (STOT SE 3) Coughing, Sore Throat Compound->H335 H335

Caption: GHS Hazard Profile for Methyl-Imidazolyl-Methanol Derivatives.

Section 3: Toxicological Profile

Understanding the toxicological data provides the causal link for the GHS classifications. While comprehensive, compound-specific toxicological studies are limited, the broader family of imidazole derivatives has been studied, and the observed hazards are consistent with this class.

  • Acute Toxicity: While most suppliers of the closest isomers do not classify them as acutely toxic orally, at least one aggregated notification source for (1-methyl-1H-imidazol-5-yl)methanol includes a "Harmful if swallowed" (H302) classification.[5] This discrepancy underscores the importance of treating the compound with caution and preventing ingestion. The primary routes of concern are irritation upon contact.

  • Skin and Eye Irritation: The H315 and H319 classifications are consistently reported and are the most immediate hazards.[3][4][6][7] Imidazole compounds can be irritating to skin and mucous membranes.[8] Direct contact with the solid powder or solutions can cause significant irritation, characterized by redness, pain, and inflammation.

  • Respiratory Irritation: As a fine powder, the compound poses an inhalation risk. The H335 classification indicates that inhalation may cause irritation to the respiratory tract, leading to symptoms like coughing and shortness of breath.[3][6][7]

  • Sensitization: Although not formally classified for the immediate isomers, skin sensitization is a known risk for some substituted imidazoles and other reactive chemicals.[9] It is prudent to assume a potential for sensitization, where initial exposure may be benign, but subsequent contact could lead to an allergic reaction.

  • Chronic Toxicity, Mutagenicity, and Carcinogenicity: There is no specific data available for (5-methyl-1H-imidazol-2-yl)methanol or its close isomers to suggest they are mutagenic or carcinogenic. However, data gaps are not an indication of safety. The parent compound, imidazole, has been shown to be non-mutagenic in several standard assays.[8]

Section 4: Safe Handling and Storage Protocols

A self-validating safety protocol relies on a multi-layered approach, combining engineering controls, personal protective equipment, and administrative procedures.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. For weighing and preparing solutions, a certified chemical fume hood is mandatory to control exposure to the dust.[7][10]

  • Eyewash and Safety Shower: An eyewash station and safety shower must be immediately accessible in any area where the compound is handled.[11]

Personal Protective Equipment (PPE): The selection of PPE is not merely a suggestion but a critical barrier to exposure.

PPESpecificationRationale
Eye/Face Protection Safety glasses with side shields or goggles (conforming to EN166 or NIOSH standards).[10][12]Protects against airborne dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.[10][13]Prevents skin irritation (H315) and potential absorption.
Skin/Body Protection Standard laboratory coat. Ensure it is fully buttoned.[9][10]Protects skin from accidental contact.
Respiratory Protection Not typically required if handled within a fume hood. If engineering controls are insufficient, a NIOSH-approved particulate respirator may be necessary.[10]Prevents respiratory tract irritation (H335).

Storage and Handling Procedures:

  • Receipt and Inspection: Upon receipt, inspect the container for damage.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6] Keep away from strong oxidizing agents, as these are generally incompatible with imidazole derivatives.[7]

  • Dispensing: Conduct all weighing and transfers within a chemical fume hood to minimize inhalation of dust. Use appropriate tools (spatulas) to avoid generating dust clouds.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.[14]

Section 5: Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical.

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or irritation persists, seek medical attention.[6][7]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Section 6: Accidental Release and Disposal Measures

Spill Cleanup:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wearing appropriate PPE, carefully sweep up the solid material. Avoid generating dust. Place the spilled material into a suitable, labeled container for disposal.[9][10]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Waste Disposal:

  • Dispose of waste material in accordance with all applicable local, regional, and national regulations. Do not allow the chemical to enter drains. The material should be disposed of as hazardous chemical waste.[7]

Section 7: Risk Assessment and Management Workflow

A proactive approach to safety involves a systematic risk assessment before any new experiment is undertaken. This workflow ensures that hazards are identified and controlled.

Risk_Assessment_Workflow cluster_planning Phase 1: Planning & Hazard ID cluster_assessment Phase 2: Risk Evaluation cluster_control Phase 3: Control & Mitigation cluster_review Phase 4: Execution & Review A Identify Chemical: (5-methyl-1H-imidazol-2-yl)methanol B Review SDS & Literature (Hazards: H315, H319, H335) A->B Gather Info C Assess Exposure Potential (Quantity, Duration, Task) B->C Analyze D Evaluate Existing Controls (Fume Hood, PPE availability) C->D Contextualize E Implement Control Measures (Mandatory Fume Hood Use, Specific PPE Selection) D->E Define SOP F Develop Emergency Plan (Spill Kit, First Aid) E->F Prepare G Perform Experiment F->G Authorize H Review & Document (Were controls effective? Any incidents?) G->H Monitor

Caption: Proactive Risk Assessment Workflow for Chemical Handling.

Conclusion

While (5-methyl-1H-imidazol-2-yl)methanol represents a valuable tool in chemical research, its safe use is paramount. The available data from its close isomers points to a clear and consistent hazard profile: it is an irritant to the skin, eyes, and respiratory system, with a potential for being harmful if swallowed. By adhering to the principles of the hierarchy of controls—prioritizing engineering controls like fume hoods, mandating appropriate PPE, and following rigorous handling and hygiene protocols—researchers can effectively mitigate these risks. This guide serves as a technical foundation for developing robust, compound-specific safety protocols, enabling scientific advancement to proceed safely and responsibly.

References

  • ResearchGate. Toxicity profile of imidazole derivatives. Available from: [Link]

  • IJCRT.org. TO DESIGN AND IN-SILICO STUDY OF NOVEL IMIDAZOLE DERIVATIVE AS ANTIMICROBIAL AGENT. Available from: [Link]

  • Berufsgenossenschaft Rohstoffe und Chemische Industrie. TOXICOLOGICAL EVALUATIONS. Available from: [Link]

  • Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Available from: [Link]

  • National Institutes of Health (NIH), PubChem. (1-methyl-1H-imidazol-5-yl)methanol. Available from: [Link]

  • ResearchGate. Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET for (2-Butyl-1H-imidazol-4-yl)methanol. Available from: [Link]

  • Methanol Safety Data Sheet. Methanol Safety Data Sheet. Available from: [Link]

  • Univar Solutions. SAFETY DATA SHEET METHANOL. Available from: [Link]

  • Covestro Solution Center. SAFETY DATA SHEET. Available from: [Link]

  • 3M. Safety Data Sheet. Available from: [Link]

  • GOV.UK. Methanol: toxicological overview. Available from: [Link]

  • U.S. Environmental Protection Agency. (2-Methyl-1H-imidazol-5-yl)methanol - Hazard. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Butyl acrylate. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Robust and Scalable Method for the Hydroxymethylation of 4-Methylimidazole

Abstract This comprehensive guide details a scientifically validated protocol for the hydroxymethylation of 4-methylimidazole to synthesize 4(5)-hydroxymethyl-5(4)-methylimidazole. This protocol is designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a scientifically validated protocol for the hydroxymethylation of 4-methylimidazole to synthesize 4(5)-hydroxymethyl-5(4)-methylimidazole. This protocol is designed for researchers, scientists, and professionals in drug development, offering a scalable and efficient method. The document elucidates the underlying chemical principles, provides a meticulous step-by-step procedure, and addresses critical safety and handling considerations. The process involves the base-catalyzed reaction of 4-methylimidazole with formaldehyde, followed by a controlled neutralization and precipitation to yield the desired product. This guide is structured to provide not only a reproducible protocol but also the scientific rationale behind each procedural step, ensuring a thorough understanding and successful implementation.

Introduction: The Significance of Hydroxymethylated Imidazoles

The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous biologically active compounds, including natural products like histidine and histamine, as well as a wide array of synthetic drugs.[1][2] The introduction of a hydroxymethyl group onto the imidazole scaffold, a process known as hydroxymethylation, can significantly alter the physicochemical properties of the parent molecule. This modification can lead to enhanced water solubility, provide a handle for further chemical derivatization, and ultimately modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] 4(5)-Hydroxymethyl-5(4)-methylimidazole, the target compound of this protocol, serves as a valuable building block in the synthesis of various pharmaceutical agents.

The reaction of 4-methylimidazole with formaldehyde is a primary route to this important intermediate.[4][5] This application note provides a detailed and optimized protocol for this transformation, focusing on reaction conditions that favor high yield and purity of the desired product.

Reaction Mechanism and Scientific Rationale

The hydroxymethylation of 4-methylimidazole is a base-catalyzed electrophilic substitution reaction. The reaction proceeds through the deprotonation of the imidazole ring by a strong base, generating an imidazolate anion. This anion is a potent nucleophile that subsequently attacks the electrophilic carbon of formaldehyde. The resulting alkoxide is then protonated during the workup to yield the final hydroxymethylated product. The tautomeric nature of 4-methylimidazole means that the hydroxymethyl group can be introduced at either the 4 or 5 position, resulting in a mixture of 4-hydroxymethyl-5-methylimidazole and 5-hydroxymethyl-4-methylimidazole.[6][7]

The choice of a strong inorganic base, such as sodium hydroxide, is crucial for the initial deprotonation of the imidazole ring. The use of a concentrated aqueous sodium chloride solution as the reaction medium is a key aspect of this protocol, as it has been shown to improve reaction efficiency and facilitate product precipitation.[4][5] Temperature control is also critical; the reaction is typically conducted at a moderately elevated temperature to ensure a reasonable reaction rate without promoting side reactions.[4][5]

Safety & Handling

Researcher safety is paramount. Both 4-methylimidazole and formaldehyde present significant health hazards.

  • 4-Methylimidazole: This compound is harmful if swallowed and causes severe skin burns and eye damage.[8][9] It is also suspected of causing cancer.[8][10] Always handle 4-methylimidazole in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12][13] Avoid inhalation of dust and direct contact with skin and eyes.[11]

  • Formaldehyde (or Paraformaldehyde): Formaldehyde is a known carcinogen and a potent sensitizer.[14][15] It is toxic if inhaled or swallowed and can cause severe skin burns and eye damage. Paraformaldehyde, a solid polymer of formaldehyde, is often used as a more convenient and less volatile source of formaldehyde.[4] It depolymerizes in situ to release formaldehyde. All manipulations involving formaldehyde or paraformaldehyde must be performed in a certified chemical fume hood with appropriate PPE.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9]

Experimental Protocol

This protocol is adapted from established procedures and is designed for both clarity and reproducibility.[4][5]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
4-Methylimidazole≥98%Sigma-Aldrich822-36-6A slightly yellowish solid.[6]
ParaformaldehydeReagent GradeSigma-Aldrich30525-89-4A solid source of formaldehyde.
Sodium Chloride (NaCl)ACS GradeFisher Scientific7647-14-5
Sodium Hydroxide (NaOH)ACS Grade, pelletsFisher Scientific1310-73-2Strong inorganic base.
Hydrochloric Acid (HCl)37% w/w, ACS GradeFisher Scientific7647-01-0For neutralization.
Deionized Water
AcetoneACS GradeFisher Scientific67-64-1For washing the precipitate.
IsopropanolACS GradeFisher Scientific67-63-0For salt formation (optional).
CyclohexaneACS GradeFisher Scientific110-82-7For azeotropic distillation (optional).
Equipment
  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel.

  • Heating mantle with a temperature controller.

  • pH meter.

  • Büchner funnel and filter flask.

  • Vacuum source.

  • Standard laboratory glassware.

Step-by-Step Procedure

Reaction Setup and Execution

  • In a well-ventilated fume hood, prepare a concentrated aqueous NaCl solution by dissolving a sufficient amount of NaCl in deionized water.

  • To a three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, add the concentrated NaCl solution.

  • Add 4-methylimidazole to the flask and stir to form a yellow emulsion.[4]

  • Slowly add sodium hydroxide flakes to the mixture while maintaining the temperature at approximately 35°C.[4]

  • After the sodium hydroxide has dissolved, cool the mixture to 25°C.

  • Gradually add paraformaldehyde to the reaction mixture while ensuring the temperature does not exceed 35°C.[4]

  • After the addition is complete, cool the reaction mixture to 30°C and continue stirring for approximately 40 hours.[4]

Work-up and Product Isolation 8. After the reaction is complete, carefully neutralize the reaction mixture with concentrated hydrochloric acid to a pH of 8.5-8.9.[4][5] This will cause the product, 4(5)-hydroxymethyl-5(4)-methylimidazole, to precipitate as a free base. 9. Cool the mixture to facilitate complete precipitation. 10. Collect the precipitate by vacuum filtration using a Büchner funnel. 11. Wash the collected solid with cold water or acetone to remove any residual salts and unreacted starting materials.[4][5] 12. Dry the product under vacuum to a constant weight.

Optional: Conversion to the Hydrochloride Salt

The free base can be converted to its hydrochloride salt for improved stability and handling.[4]

  • Suspend the dried 4(5)-hydroxymethyl-5(4)-methylimidazole free base in a suitable solvent such as isopropanol.

  • Add concentrated hydrochloric acid to the suspension and stir at room temperature.

  • To facilitate the removal of water, add cyclohexane and perform an azeotropic distillation.[4]

  • Cool the resulting mixture to induce precipitation of the hydrochloride salt.

  • Collect the salt by vacuum filtration, wash with a cold solvent, and dry under vacuum.

Characterization and Data

The identity and purity of the synthesized 4(5)-hydroxymethyl-5(4)-methylimidazole can be confirmed using standard analytical techniques:

  • Melting Point: The melting point of the hydrochloride salt is reported to be in the range of 234-236°C.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product.

  • Infrared (IR) Spectroscopy: The presence of a hydroxyl group can be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹.

  • Mass Spectrometry (MS): The molecular weight of the product can be confirmed by mass spectrometry.

Visualization of the Workflow

The following diagram illustrates the key steps in the synthesis of 4(5)-hydroxymethyl-5(4)-methylimidazole.

Hydroxymethylation_Workflow cluster_reagents Reagents cluster_process Reaction & Work-up cluster_product Product 4-Methylimidazole 4-Methylimidazole Reaction_Mixture Reaction Mixture (30°C, 40h) 4-Methylimidazole->Reaction_Mixture Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction_Mixture NaOH NaOH NaOH->Reaction_Mixture NaCl Solution NaCl Solution NaCl Solution->Reaction_Mixture Neutralization Neutralization (HCl, pH 8.5-8.9) Reaction_Mixture->Neutralization Precipitation Precipitation Neutralization->Precipitation Filtration_Washing Filtration & Washing (Cold Water/Acetone) Precipitation->Filtration_Washing Final_Product 4(5)-Hydroxymethyl- 5(4)-methylimidazole Filtration_Washing->Final_Product

Caption: Workflow for the synthesis of 4(5)-hydroxymethyl-5(4)-methylimidazole.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction.Ensure the reaction runs for the full recommended time. Verify the quality and stoichiometry of the reagents.
Incorrect pH for precipitation.Calibrate the pH meter before use. Add HCl slowly and monitor the pH carefully to avoid overshooting the target range.
Product remains dissolved.Ensure the work-up is performed at a low temperature to maximize precipitation.
Product is Oily or Gummy Presence of impurities.Ensure thorough washing of the precipitate with cold solvent. Recrystallization from a suitable solvent system may be necessary.
Incomplete drying.Dry the product under vacuum for an extended period until a constant weight is achieved.
Reaction Overheats Exothermic reaction.Add reagents, particularly NaOH and paraformaldehyde, slowly and in portions. Use an ice bath for cooling if necessary.

Conclusion

This application note provides a detailed, reliable, and scalable protocol for the hydroxymethylation of 4-methylimidazole. By carefully following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize 4(5)-hydroxymethyl-5(4)-methylimidazole, a valuable intermediate in pharmaceutical research and development. The provided scientific rationale for each step aims to empower the user with a deeper understanding of the reaction, facilitating troubleshooting and potential future optimizations.

References

  • Lombardo, L. J., & D'Amico, J. J. (1988). Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole. U.S. Patent No. 4,734,509. Washington, DC: U.S.
  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. [Link]

  • Wikipedia. (2023). 4-Methylimidazole. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-hydroxymethyl-5-methylimidazole hydrochloride. Retrieved from [Link]

  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. [Link]

  • Lombardo, L. J., & D'Amico, J. J. (1986). Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole.
  • ResearchGate. (n.d.). Imidazoles and Hydroxymethylation. Retrieved from [Link]

  • De Haan, D. O., et al. (2017). Formaldehyde and Acetaldehyde Increase Aqueous-Phase Production of Imidazoles in Methylglyoxal/Amine Mixtures: Quantifying a Secondary Organic Aerosol Formation Mechanism. Environmental Science & Technology Letters, 4(5), 195-200. [Link]

  • Kavadias, G., Luh, B., & Saintonge, R. (1982). Synthesis of 4,5-disubstituted imidazoles. Canadian Journal of Chemistry, 60(6), 723-730. [Link]

  • Moon, J. K., & Shibamoto, T. (2011). Formation of carcinogenic 4(5)-methylimidazole in Maillard reaction systems. Journal of Agricultural and Food Chemistry, 59(2), 615-618. [Link]

  • Wang, Y., et al. (2018). Short communication: Study on the formation of 2-methylimidazole and 4-methylimidazole in the Maillard reaction. Journal of Dairy Science, 101(8), 6894-6898. [Link]

  • Moon, J. K., & Shibamoto, T. (2011). Formation of Carcinogenic 4(5)-Methylimidazole in Maillard Reaction Systems. Journal of Agricultural and Food Chemistry, 59(2), 615-618. [Link]

  • Katritzky, A. R., et al. (1989). Bis[(2-hydroxyethoxy)methyl]imidazoles: Precursors of 2,4(5)-Connected Imidazole Crown Ethers. The Journal of Organic Chemistry, 54(5), 1147-1152. [Link]

  • de Oliveira, R. S., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 9, 689824. [Link]

  • Fu, R., & Wang, Z. (2018). Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column. Agilent Technologies. [Link]

  • Hussein, M. B., et al. (2023). Synthesis, Characterization And Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde Thiosemicarbazone. Scholars International Journal of Chemistry and Material Sciences, 6(1), 1-17. [Link]

  • Wikipedia. (2023). Formylation. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 4-METHYLIMIDAZOLE. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. [Link]

  • BASF. (1989). Preparation of 4-methylimidazole. U.S. Patent No. 4,803,281. Washington, DC: U.S.
  • Kumar, A., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Journal of Drug Delivery and Therapeutics, 13(7), 185-194. [Link]

  • Theodoridis, G., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Molecules, 26(22), 7013. [Link]

  • International Agency for Research on Cancer. (2012). 4-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 101. [Link]

  • Karim, M., & Smith, T. J. (2021). 4-Methylimidazole, a carcinogenic component in food, amount, methods used for measurement; a systematic review. Food and Chemical Toxicology, 157, 112574. [Link]

  • Karim, M., & Smith, T. J. (2021). 4-Methylimidazole, a carcinogenic component in food, amount, methods used for measurement; a systematic review. Food and Chemical Toxicology, 157, 112574. [Link]

  • Sethna, S. S. (2016). LOW 4-METHYLIMIDAZOLE (4-MeI) CARAMEL COLOR CLASS IV PRODUCTION. U.S.
  • Kumar, A., et al. (2023). A Review on 'Imidazole': There Chemistry, Methods of Preparation and Pharmacological Potentials. International Journal of Pharmaceutical Research and Allied Sciences, 12(1), 1-13. [Link]

Sources

Application

Application Notes &amp; Protocols for (5-methyl-1H-imidazol-2-yl)methanol in Coordination Chemistry

Foreword: The Untapped Potential of a Multifaceted Ligand The imidazole scaffold is a cornerstone in coordination and medicinal chemistry, prized for its versatile biological activities and its capacity to form stable, w...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Potential of a Multifaceted Ligand

The imidazole scaffold is a cornerstone in coordination and medicinal chemistry, prized for its versatile biological activities and its capacity to form stable, well-defined complexes with a host of metal ions.[1][2] The strategic placement of functional groups on the imidazole ring allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their reactivity, stability, and application. This guide focuses on a specific, yet underexplored, derivative: (5-methyl-1H-imidazol-2-yl)methanol .

While its isomers and related benzimidazole structures have been investigated for applications ranging from anticancer agents to catalysts[3][4], (5-methyl-1H-imidazol-2-yl)methanol offers a unique combination of donor sites—a pyridine-type nitrogen (N3), a pyrrole-type nitrogen (N1), and a hydroxyl group—presenting intriguing possibilities for creating novel coordination architectures. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, characterize, and explore the coordination chemistry of this promising ligand. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and lay the groundwork for future investigations into its applications.

Ligand Synthesis: A Proposed Pathway

The synthesis of specifically substituted imidazoles can be achieved through various established methods.[5] For the target molecule, (5-methyl-1H-imidazol-2-yl)methanol, a plausible and efficient route is adapted from the established synthesis of 2-hydroxymethylimidazoles. This involves the condensation of an α-hydroxy-amidine with an α-aminoketone, which can be generated in situ.

Proposed Synthetic Workflow

The following workflow outlines a logical pathway from commercially available starting materials to the purified ligand.

G cluster_0 Step 1: Formation of α-aminoketone Intermediate cluster_1 Step 2: Preparation of α-hydroxy-amidine Reagent cluster_2 Step 3: Cyclization and Condensation cluster_3 Step 4: Purification A 1-aminopropan-2-one (or its hydrochloride salt) E Reaction Mixture (α-aminoketone + α-hydroxy-amidine) A->E B Glycolamide C Phosphorus Pentachloride (PCl5) or Thionyl Chloride (SOCl2) B->C Forms imidoyl chloride D Ammonia (in alcohol) C->D Forms amidine D->E F Reflux in suitable solvent (e.g., Ethanol) E->F Heat G Crude (5-methyl-1H-imidazol-2-yl)methanol F->G H Column Chromatography (Silica gel) G->H I Recrystallization H->I J Purified Ligand I->J

Caption: Proposed workflow for the synthesis of (5-methyl-1H-imidazol-2-yl)methanol.

Detailed Synthesis Protocol

This protocol is designed to be self-validating, with checkpoints for characterization to confirm the identity and purity of the product.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Purpose
1-aminopropan-2-one hydrochlorideC₃H₈ClNO109.55Ketone precursor
GlycolamideC₂H₅NO₂75.07Hydroxy-amidine precursor
Thionyl ChlorideSOCl₂118.97Chlorinating agent
Ammonia (7N in Methanol)NH₃17.03Amidine formation
Sodium MethoxideCH₃ONa54.02Base
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Ethanol (Absolute)C₂H₅OH46.07Reaction Solvent
Silica Gel (230-400 mesh)SiO₂60.08Chromatography Stationary Phase

Protocol Steps:

  • Preparation of Glycolamidine (Intermediate):

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and argon inlet, suspend glycolamide (1.0 eq) in anhydrous DCM at 0 °C.

    • Slowly add thionyl chloride (1.1 eq) dropwise over 30 minutes. The mixture will become a clear solution.

    • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture back to 0 °C and slowly add a solution of 7N ammonia in methanol (3.0 eq). A white precipitate will form.

    • Stir for an additional 2 hours at room temperature. Filter the solid (ammonium chloride) and concentrate the filtrate under reduced pressure to obtain the crude glycolamidine.

    Scientist's Note: This two-step, one-pot procedure generates the reactive amidine. Thionyl chloride converts the amide into a more reactive imidoyl chloride, which is then readily converted to the amidine by ammonia. Using a methanolic ammonia solution is crucial for solubility and reactivity.

  • Cyclization Reaction:

    • In a separate flask, dissolve 1-aminopropan-2-one hydrochloride (1.0 eq) in absolute ethanol. Add sodium methoxide (1.0 eq) to liberate the free base. A precipitate of NaCl will form.

    • Filter the NaCl and add the ethanolic solution of the free aminoketone to the flask containing the crude glycolamidine from the previous step.

    • Reflux the mixture for 12-18 hours under an argon atmosphere.

    • Self-Validation Checkpoint: Monitor the reaction progress using TLC (e.g., 10% Methanol in DCM). The appearance of a new, more polar spot (visualized with UV light or iodine staining) indicates product formation.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the solvent in vacuo.

    • Redissolve the resulting crude oil/solid in a minimal amount of DCM.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient elution from 2% to 10% methanol in dichloromethane.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

    • Recrystallize the resulting solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure (5-methyl-1H-imidazol-2-yl)methanol as a white or off-white solid.

  • Characterization:

    • ¹H NMR: Confirm the structure by identifying the expected protons: a singlet for the imidazole C4-H, a singlet for the methyl group, a singlet for the methylene (-CH₂OH) protons, and broad singlets for the N-H and O-H protons.

    • ¹³C NMR: Verify the number of unique carbon atoms.

    • Mass Spectrometry (ESI-MS): Confirm the molecular weight ([M+H]⁺).

    • FTIR: Identify key functional groups: a broad O-H stretch (~3300-3100 cm⁻¹), an N-H stretch (~3100-3000 cm⁻¹), and C=N/C=C stretches (~1600-1450 cm⁻¹).

Coordination Chemistry: Principles and Protocols

(5-methyl-1H-imidazol-2-yl)methanol is a versatile ligand capable of multiple coordination modes, dictated by the metal ion, counter-ion, and reaction pH.

Potential Coordination Modes

The ligand's functionality allows it to act as a monodentate, bidentate, or bridging ligand.

Caption: Common coordination modes of (5-methyl-1H-imidazol-2-yl)methanol.

  • A) Monodentate: At neutral or acidic pH, the most basic site, the pyridine-type nitrogen (N3), will coordinate to the metal center.[6]

  • B) Chelating Bidentate: In the presence of a base or with metal ions that lower the pKa of the hydroxyl group, the ligand can deprotonate and chelate through the N3 nitrogen and the alkoxide oxygen, forming a stable five-membered ring.

  • C) Bridging Bidentate: With stronger bases or highly electrophilic metal centers, deprotonation of both the N1-H and O-H protons can occur, allowing the ligand to act as a bridge between two metal centers.

Protocol: Synthesis of a Representative Cu(II) Complex

This protocol details the synthesis of a bis-ligand copper(II) complex, [Cu(L)₂Cl₂], where L = (5-methyl-1H-imidazol-2-yl)methanol.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Purpose
(5-methyl-1H-imidazol-2-yl)methanol (L)C₅H₈N₂O112.13Ligand
Copper(II) Chloride DihydrateCuCl₂·2H₂O170.48Metal Source
Methanol (Anhydrous)CH₃OH32.04Solvent
Diethyl Ether(C₂H₅)₂O74.12Precipitation Solvent

Protocol Steps:

  • Ligand Dissolution: In a 50 mL Schlenk flask under argon, dissolve (5-methyl-1H-imidazol-2-yl)methanol (2.0 eq, e.g., 224 mg, 2.0 mmol) in 10 mL of anhydrous methanol. Stir until a clear solution is obtained.

  • Metal Salt Addition: In a separate vial, dissolve CuCl₂·2H₂O (1.0 eq, e.g., 170 mg, 1.0 mmol) in 5 mL of anhydrous methanol. This should yield a light blue/green solution.

  • Complexation: Add the methanolic solution of CuCl₂·2H₂O dropwise to the stirring ligand solution at room temperature.

    Scientist's Note: A color change is typically immediate and indicative of complex formation. For Cu(II), the solution will likely turn a deeper blue or green. Dropwise addition helps prevent the formation of amorphous precipitates and promotes the growth of crystalline material.

  • Reaction & Isolation: Stir the reaction mixture at room temperature for 4 hours.

    • Self-Validation Checkpoint: If the product is insoluble, it may precipitate directly. If it is soluble, slow vapor diffusion of diethyl ether into the methanolic solution is an effective method for crystallization. Place the flask in a sealed chamber containing a beaker of diethyl ether.

  • Purification: Collect the resulting precipitate (crystals or powder) by vacuum filtration. Wash the solid with a small amount of cold methanol (to remove unreacted starting materials) followed by a generous amount of diethyl ether (to remove methanol and aid drying).

  • Drying: Dry the complex under high vacuum for several hours to remove all traces of solvent. The final product should be a stable, colored solid.

Characterization of Metal Complexes: A Comparative Approach

The most powerful tool for confirming coordination is to compare the spectroscopic data of the free ligand with that of the metal complex.

Spectroscopic Data Comparison
TechniqueObservation in Free Ligand (L)Expected Change Upon Coordination to Cu(II)Rationale for Change
FTIR Broad O-H stretch (~3200 cm⁻¹), N-H stretch (~3150 cm⁻¹), C=N stretch (~1590 cm⁻¹)O-H and N-H stretches remain (for monodentate coordination). C=N stretch shifts to a different frequency (e.g., ~1605 cm⁻¹).Coordination of the electron-donating N3 to the metal ion alters the electron density and bond order of the imidazole ring, causing a shift in the C=N vibrational frequency.
UV-Vis Intense π→π* transitions in the UV region (<300 nm).Appearance of a new, broad, low-intensity band in the visible region (600-800 nm).This new band corresponds to the d-d electronic transitions of the Cu(II) d⁹ center, which are forbidden in the free metal ion but become weakly allowed in the lower symmetry environment of the complex.
Elemental Analysis C, H, N values for C₅H₈N₂O.C, H, N values will match the calculated values for the proposed complex formula, e.g., C₁₀H₁₆Cl₂CuN₄O₂.Provides definitive proof of the stoichiometry of the complex.

Potential Applications: A Horizon of Possibilities

Based on extensive research into related imidazole and benzimidazole metal complexes, several key application areas can be proposed for complexes of (5-methyl-1H-imidazol-2-yl)methanol.

  • Catalysis: The presence of a coordinatively flexible site and a redox-active metal like copper or cobalt could enable catalytic activity in oxidation reactions, such as the oxidation of catechols to quinones.[7] The ligand's structure can be tuned to influence substrate binding and catalytic turnover.

  • Bioinorganic Chemistry & Drug Development: Imidazole-containing compounds are well-established in medicine.[8][9] Metal coordination can enhance the biological activity of a ligand.[2] Complexes of this ligand could be screened for:

    • Anticancer Activity: Ruthenium and palladium complexes, in particular, have shown promise as anticancer agents.[10][11]

    • Antimicrobial/Antifungal Properties: Chelation can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes and exert an antimicrobial effect.[1][12]

  • Materials Science: The ability of the ligand to bridge metal centers could be exploited to construct coordination polymers or metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and sensing.[13]

References

  • Bentham Science. (n.d.). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. Bentham Science.
  • ResearchGate. (2026, February 22). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications | Request PDF.
  • National Center for Biotechnology Information. (2025, December 16). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. PubMed.
  • National Center for Biotechnology Information. (2023, May 16). Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands?. PMC.
  • PNAS. (2019, February 14). Self-assembled ruthenium (II) metallacycles and metallacages with imidazole-based ligands and their in vitro anticancer activity.
  • ResearchGate. (2025, August 7). Preparation, Characterization of Some Metal Complexes of New Mixed Ligands Derived from 5-Methyl Imidazole and Study the Biological Activity of Palladium (II) Complex as Anticance.
  • Consiglio Nazionale delle Ricerche. (2024, August 3). Inorganica Chimica Acta. CNR-IRIS.
  • Taylor & Francis Online. (2018, February 26). Cobalt(II) complexes based on (1-methyl-1H-benzo[d]imidazol-2-yl) methanol derivative: synthesis, crystal structure, spectroscopy, DFT calculations, and antioxidant activity.
  • Arid-zone Journal of Basic & Applied Research (AJBAR). (2022, March 1). Transition Metal Complexes Derived From 1H-Imidazole Ligand-Synthesis_Characterization_Cyclic Voltammetric Studies and In Vitro Antibacterial Evaluation.
  • De Gruyter. (n.d.). Syntheses, Structures and Properties of Two Cd(II) Complexes Based on the 2-(1H-Imidazol-1-yl).
  • Royal Society Publishing. (2022, September 21). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • ResearchGate. (2025, August 9). Transition Metal Complexes Derived From 1H-Imidazole Ligand: Synthesis, Characterization, Cyclic Voltammetric Studies and In Vitro Antibacterial Evaluation.

Sources

Method

Application Notes &amp; Protocols: Synthesis of Dexmedetomidine Precursors via Imidazole-Based Methodologies

Introduction Dexmedetomidine, the S-enantiomer of medetomidine, is a highly selective and potent α2-adrenergic receptor agonist. Its primary clinical applications are in sedation, analgesia, and as an anxiolytic, particu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dexmedetomidine, the S-enantiomer of medetomidine, is a highly selective and potent α2-adrenergic receptor agonist. Its primary clinical applications are in sedation, analgesia, and as an anxiolytic, particularly in intensive care settings and for procedural sedation. The therapeutic efficacy of dexmedetomidine is intrinsically linked to its stereospecific interaction with its target receptors. Consequently, the development of efficient and scalable synthetic routes to produce its core molecular scaffold is a subject of significant interest in pharmaceutical and organic process chemistry.

The key precursor to dexmedetomidine is 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole. The synthesis of this precursor is a critical step that largely dictates the overall efficiency and economic viability of the entire dexmedetomidine manufacturing process. Various synthetic strategies have been developed, often revolving around two core approaches: the formation of a carbon-carbon bond between a pre-functionalized imidazole ring and a 2,3-dimethylphenyl moiety, or the construction of the imidazole ring onto a pre-existing 2,3-dimethylphenyl-ethyl framework.

This document provides detailed application notes and protocols for the synthesis of this crucial precursor. It is designed for researchers, chemists, and professionals in drug development, offering not just step-by-step instructions but also the underlying chemical principles and rationale for the methodological choices. While the term "imidazole methanol" may suggest a direct reaction, methanol's primary role in these syntheses is typically as a solvent, for instance, in work-up procedures or in specific imidazole-forming reactions like the van Leusen synthesis. This guide will focus on a robust and widely documented approach involving Grignard reactions, a cornerstone of C-C bond formation in organic synthesis.

Part 1: Overview of Synthetic Strategies

The synthesis of 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole generally converges on the formation of the bond between the imidazole C4 position and the ethyl side chain. A logical and prevalent strategy involves the nucleophilic addition of an organometallic imidazole derivative to an electrophilic 2,3-dimethylphenyl ketone or aldehyde.

Core Synthetic Logic:

The process can be conceptually broken down into three main phases:

  • Preparation of the Imidazole Nucleophile: This requires the activation of the C4 position of the imidazole ring. A common method is to first protect the N1 position to prevent side reactions and then introduce a halogen (e.g., iodine or bromine) at the C4 position. This halogenated intermediate can then be converted into a potent nucleophile, such as a Grignard reagent. The trityl (triphenylmethyl) group is a frequently used protecting group for the imidazole nitrogen due to its bulkiness and relative stability under Grignard formation conditions.

  • Preparation of the Electrophilic Partner: The corresponding electrophile is typically 2,3-dimethylacetophenone, which provides the necessary carbonyl group for the nucleophilic attack.

  • Coupling, Reduction, and Deprotection: The imidazole Grignard reagent is reacted with 2,3-dimethylacetophenone to form a tertiary alcohol intermediate. This intermediate then undergoes a sequence of reactions, typically dehydration to an alkene followed by hydrogenation, and finally, removal of the N-protecting group to yield the target precursor.

The overall workflow is visualized in the diagram below.

G cluster_0 Phase 1: Imidazole Nucleophile Preparation cluster_1 Phase 2: Electrophile cluster_2 Phase 3: Coupling & Transformation IodoTritylImidazole 4-Iodo-1-trityl-1H-imidazole GrignardReagent Imidazole Grignard Reagent IodoTritylImidazole->GrignardReagent  + Ethylmagnesium Bromide Alcohol Tertiary Alcohol Intermediate GrignardReagent->Alcohol Grignard Reaction Ketone 2,3-Dimethylacetophenone Ketone->Alcohol Alkene Alkene Intermediate Alcohol->Alkene Dehydration ProtectedPrecursor N-Trityl Precursor Alkene->ProtectedPrecursor Hydrogenation FinalPrecursor Final Precursor 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole ProtectedPrecursor->FinalPrecursor Deprotection

Caption: General workflow for the synthesis of the dexmedetomidine precursor.

Part 2: Detailed Protocols & Methodologies

This section details a representative protocol for the synthesis of 1-(2,3-dimethylphenyl)-1-(1-trityl-1H-imidazol-4-yl)ethanol, a key intermediate that leads to the final precursor. This method is adapted from established procedures found in the patent literature, which leverage a Grignard reaction.[1][2]

Protocol 1: Preparation of 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-4-yl)ethanol

Principle: This synthesis is based on a Grignard reaction, a powerful tool for forming carbon-carbon bonds. A Grignard reagent is prepared from 4-iodo-1-trityl-1H-imidazole. This organometallic nucleophile then attacks the electrophilic carbonyl carbon of 2,3-dimethylacetophenone. The reaction is sensitive to moisture and requires anhydrous conditions to prevent the Grignard reagent from being quenched by protonolysis. The addition of salts like lithium chloride (LiCl) can break up magnesium halide aggregates and enhance the reactivity of the Grignard reagent.[2]

Materials and Reagents:

ReagentFormulaMW ( g/mol )Moles (equiv)Quantity
4-Iodo-1-trityl-1H-imidazoleC₂₂H₁₇IN₂436.301.0144 g
Ethylmagnesium Bromide (1M in THF)C₂H₅MgBr133.271.0330 mL
Anhydrous Lithium ChlorideLiCl42.391.014 g
Anhydrous Zinc ChlorideZnCl₂136.300.094.1 g
2,3-DimethylacetophenoneC₁₀H₁₂O148.201.049 g
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-~1 L

Step-by-Step Methodology:

Step 1: Preparation of the Imidazole Grignard Reagent

  • Inert Atmosphere: Set up a 1 L three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Initial Dissolution: To the flask, add 4-iodo-1-trityl-1H-imidazole (144 g, 330 mmol) and dissolve it in anhydrous tetrahydrofuran (720 mL).

  • Grignard Formation: Slowly add a 1M solution of ethylmagnesium bromide in THF (330 mL, 330 mmol) dropwise via the dropping funnel at room temperature.

    • Rationale: The ethylmagnesium bromide performs a halogen-metal exchange with the iodo-imidazole, forming the more reactive (1-trityl-1H-imidazol-4-yl)magnesium bromide.

  • Stirring: Stir the resulting mixture at room temperature for 30 minutes. The formation of the Grignard reagent should be complete. Keep this solution under nitrogen for the next step.

Step 2: Coupling Reaction

  • Activator Preparation: In a separate, dry Schlenk flask under nitrogen, add anhydrous zinc chloride (4.1 g, 30 mmol) and anhydrous lithium chloride (14 g, 330 mmol).

  • Solvent Addition: Add a portion of the previously prepared Grignard reagent solution to this flask and stir at room temperature for 30 minutes.

    • Causality: The addition of LiCl and a catalytic amount of ZnCl₂ acts to increase the nucleophilicity and solubility of the organomagnesium species, leading to a more efficient reaction and potentially reducing side products.[2]

  • Concentration & Cooling: Concentrate the mixture under reduced pressure to a volume of approximately 330 mL. Cool the resulting slurry to 0 °C using an ice-water bath.

  • Ketone Addition: Prepare a solution of 2,3-dimethylacetophenone (49 g, 330 mmol) in anhydrous THF. Add this solution dropwise to the cooled Grignard reagent mixture.

  • Reaction Progression: Maintain the temperature at 0 °C and stir the reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product, 1-(2,3-dimethylphenyl)-1-(1-trityl-1H-imidazol-4-yl)ethanol, by column chromatography on silica gel.

Part 3: Transformation to the Final Precursor

The alcohol intermediate must be converted to the final precursor, 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole. This typically involves a reduction of the tertiary alcohol and deprotection of the imidazole nitrogen. A common method is reductive deprotection.

Protocol 2: Reductive Deprotection of the Alcohol Intermediate

Principle: This step combines the reduction of the tertiary alcohol and the removal of the acid-labile trityl protecting group. A reducing agent like triethylsilane is used in the presence of a strong acid, such as trifluoroacetic acid (TFA). The acid protonates the hydroxyl group, turning it into a good leaving group (water). The resulting carbocation is then reduced by the hydride delivered from triethylsilane. Simultaneously, the acidic conditions cleave the trityl group from the imidazole nitrogen.

G Start Alcohol Intermediate 1-(2,3-dimethylphenyl)-1-(1-trityl-1H-imidazol-4-yl)ethanol Process Reductive Deprotection (-10°C to RT) Start->Process Reagents Triethylsilane (Et3SiH) Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Reagents->Process End Final Precursor 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole Process->End

Sources

Application

Application Notes and Protocols for the Catalytic Hydrogenation of (5-methyl-1H-imidazol-2-yl)methanol

Introduction: The Synthetic Potential of (5-methyl-1H-imidazol-2-yl)methanol (5-methyl-1H-imidazol-2-yl)methanol is a versatile heterocyclic building block in medicinal chemistry and drug development. The imidazole core...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Potential of (5-methyl-1H-imidazol-2-yl)methanol

(5-methyl-1H-imidazol-2-yl)methanol is a versatile heterocyclic building block in medicinal chemistry and drug development. The imidazole core is a key structural motif in numerous biologically active compounds, including the amino acid histidine.[1] The strategic reduction of (5-methyl-1H-imidazol-2-yl)methanol opens pathways to two distinct and valuable classes of compounds: those resulting from the hydrogenation of the exocyclic hydroxymethyl group and those arising from the saturation of the imidazole ring itself.

This application note provides detailed protocols and scientific rationale for achieving selective catalytic hydrogenation of (5-methyl-1H-imidazol-2-yl)methanol to yield either (2,5-dimethyl-1H-imidazole) or (5-methylimidazolidin-2-yl)methanol. Understanding the interplay between catalyst choice, reaction conditions, and substrate reactivity is paramount for directing the reaction towards the desired product.

Mechanistic Considerations: Directing Selectivity

The catalytic hydrogenation of (5-methyl-1H-imidazol-2-yl)methanol can proceed via two primary pathways, the selectivity of which is governed by the choice of catalyst and reaction conditions.

  • Hydrogenolysis of the Hydroxymethyl Group: This pathway involves the cleavage of the C-OH bond and its replacement with a C-H bond, yielding 2,5-dimethyl-1H-imidazole. This transformation is favored by catalysts known for their hydrogenolysis activity, such as Palladium (Pd), often supported on materials that can promote this specific reaction. The aromatic imidazole ring is relatively stable and remains intact under these conditions. A study on the hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole demonstrated that the intermediate, 1H-imidazole-2-methanol, is further hydrogenated to 2-methylimidazole using a Pd-based catalyst.[2][3]

  • Hydrogenation of the Imidazole Ring: This pathway leads to the formation of (5-methylimidazolidin-2-yl)methanol. The saturation of the aromatic imidazole ring is more challenging due to its resonance stability and requires more active catalysts and often more forcing conditions (higher hydrogen pressure and/or temperature).[4] Catalysts such as Rhodium (Rh) and Ruthenium (Ru) are well-suited for the hydrogenation of N-heterocycles.[5][6][7] The selectivity for ring hydrogenation over hydrogenolysis of the alcohol can be achieved by selecting catalysts with a high affinity for aromatic systems and operating under conditions that favor ring saturation.

G cluster_0 Reaction Pathways A (5-methyl-1H-imidazol-2-yl)methanol B 2,5-dimethyl-1H-imidazole A->B  Pathway 1: Hydrogenolysis (e.g., Pd/C, moderate H2 pressure) C (5-methylimidazolidin-2-yl)methanol A->C  Pathway 2: Ring Hydrogenation (e.g., Rh/C, Ru/C, high H2 pressure)

Caption: Possible hydrogenation pathways of (5-methyl-1H-imidazol-2-yl)methanol.

Experimental Protocols

Protocol 1: Selective Hydrogenolysis of the Hydroxymethyl Group to Yield 2,5-dimethyl-1H-imidazole

This protocol is adapted from the successful hydrogenation of the intermediate 1H-imidazole-2-methanol to 2-methylimidazole.[2][3]

Materials:

  • (5-methyl-1H-imidazol-2-yl)methanol

  • 2% Palladium on Al-Ti mixed oxide (Pd/ATMOCP) or 5% Palladium on activated carbon (Pd/C)

  • Methanol (anhydrous)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

  • Hydrogen gas (high purity)

  • Celite® for filtration

Procedure:

  • To a glass liner of a high-pressure autoclave, add (5-methyl-1H-imidazol-2-yl)methanol (1.0 g, 7.93 mmol).

  • Add the palladium catalyst (10 mol % Pd).

  • Add anhydrous methanol (20 mL).

  • Seal the autoclave and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to 10 atm.

  • Heat the reaction mixture to 140 °C with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for 2-4 hours, monitoring the reaction progress by TLC or GC-MS if possible.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Purge the autoclave with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 2,5-dimethyl-1H-imidazole.

Catalyst Performance for a Related System:

CatalystTemperature (°C)H2 Pressure (atm)Time (h)Conversion (%)Selectivity to Methyl Group (%)
2% Pd/ATMOCP140102>9995
5% Ni/ATMOCP140102>99Lower than Pd
5% Cu/ATMOCP140102>99Lower than Ni
5% Fe/ATMOCP140102>99Lower than Cu

Data adapted from the hydrogenation of 2-imidazolecarboxaldehyde, where 1H-imidazole-2-methanol is an intermediate that is further hydrogenated.[2][3]

Protocol 2: Selective Hydrogenation of the Imidazole Ring to Yield (5-methylimidazolidin-2-yl)methanol

This protocol is a generalized procedure based on established methods for the hydrogenation of N-heterocyclic and aromatic rings, which typically require more robust catalysts and higher pressures.[4][7]

Materials:

  • (5-methyl-1H-imidazol-2-yl)methanol

  • 5% Rhodium on activated carbon (Rh/C) or 5% Ruthenium on activated carbon (Ru/C)

  • Methanol or Ethanol (anhydrous)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

  • Hydrogen gas (high purity)

  • Celite® for filtration

Procedure:

  • To a glass liner of a high-pressure autoclave, add (5-methyl-1H-imidazol-2-yl)methanol (1.0 g, 7.93 mmol).

  • Add the rhodium or ruthenium catalyst (5-10 mol % metal).

  • Add anhydrous methanol or ethanol (25 mL).

  • Seal the autoclave and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to 50-100 atm.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for 12-24 hours. Monitor the reaction by TLC or GC-MS, looking for the disappearance of the starting material and the appearance of a more polar product.

  • After completion, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Purge the autoclave with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the alcohol solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude (5-methylimidazolidin-2-yl)methanol.

  • The crude product can be purified by column chromatography on silica gel (using a more polar eluent system, potentially with a small amount of triethylamine to prevent streaking) or by crystallization.

G cluster_1 General Hydrogenation Workflow A Charge Autoclave: Substrate, Catalyst, Solvent B Seal and Purge: 3x N2, 3x H2 A->B C Pressurize with H2 B->C D Heat and Stir C->D E Reaction Monitoring D->E E->D Continue Reaction F Cool and Vent E->F Reaction Complete G Filter Catalyst F->G H Isolate and Purify Product G->H

Caption: A generalized experimental workflow for catalytic hydrogenation.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through careful monitoring and analysis.

  • Reaction Monitoring: Regular analysis of the reaction mixture by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the consumption of the starting material and the formation of products. This allows for optimization of reaction time and conditions.

  • Product Characterization: The identity and purity of the final products must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. Comparison of the obtained spectra with literature data for similar compounds will validate the outcome of the hydrogenation.

  • Catalyst Screening: For optimization, a screening of different catalysts (e.g., various metal loadings, different supports) and reaction parameters (temperature, pressure, solvent) is recommended to achieve the best yield and selectivity for the desired product.

Conclusion

The selective catalytic hydrogenation of (5-methyl-1H-imidazol-2-yl)methanol is a powerful tool for the synthesis of valuable imidazole and imidazolidine derivatives. By carefully selecting the catalyst and reaction conditions, researchers can direct the reaction towards either hydrogenolysis of the hydroxymethyl group or hydrogenation of the imidazole ring. The protocols outlined in this application note provide a solid foundation for further exploration and optimization of these important transformations in the field of drug discovery and development.

References

  • Pisal, D. S., et al. (2020). A Novel Single-Step Hydrogenation of 2-Imidazolecarboxaldehyde to 2-Methylimidazole Over Pd-impregnated Al-Ti Mixed Oxide and Kinetics. Reaction Chemistry & Engineering, 5(8). Available at: [Link]

  • Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis, 2000(12), 1814-1816. Available at: [Link]

  • Pisal, D. S., et al. (2020). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering, 5(8), 1549-1560. Available at: [Link]

  • Jain, A., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceutics, 15(5), 1348. Available at: [Link]

  • Wang, D., et al. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. Chemical Science, 6(9), 5172-5177. Available at: [Link]

  • Wibowo, A. C., et al. (2022). Raney nickel synthesis for glucose hydrogenation without hydrogen gas. World Journal of Advanced Research and Reviews, 15(3), 455-462. Available at: [Link]

  • DeBerardinis, A. M., et al. (2022). Crystal structure of 1H-imidazole-1-methanol. IUCrData, 7(4), x220377. Available at: [Link]

  • Wang, Z., et al. (2022). Rhodium-Catalyzed Asymmetric Hydrogenation of All-Carbon Aromatic Rings. Angewandte Chemie International Edition, 61(34), e202205623. Available at: [Link]

  • Al-Mughaid, H., et al. (2019). Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals. Physical Chemistry Chemical Physics, 21(15), 8045-8056. Available at: [Link]

  • Alberico, D., & Beller, M. (2022). Heterogeneous Pd-Catalyzed Efficient Synthesis of Imidazolones via Dehydrogenative Condensation between Ureas and 1,2-Diols. ACS Sustainable Chemistry & Engineering, 10(22), 7248-7256. Available at: [Link]

  • Zhang, Z., et al. (2016). Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. Journal of the American Chemical Society, 138(41), 13531-13534. Available at: [Link]

  • Wang, L., et al. (2023). Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells. STAR Protocols, 4(2), 102251. Available at: [Link]

  • Martin, R. B. (1974). Pyrrole Hydrogen Ionization of Imidazole Derivatives in Metal Ion Complexes and Carbonic Anhydrase. Proceedings of the National Academy of Sciences, 71(11), 4346-4347. Available at: [Link]

  • Li, X., et al. (2019). A rare earth hydride supported ruthenium catalyst for the hydrogenation of N-heterocycles: boosting the activity via a new hydrogen transfer path and controlling the stereoselectivity. Chemical Science, 10(15), 4251-4258. Available at: [Link]

  • Peng, J., et al. (2022). Electrochemical-Induced Solvent-tuned Selective Transfer Hydrogenation of Imidazopyridines with Carbazates as Hydrogen Donor. Research Square. Available at: [Link]

  • Gümgüm, B., et al. (2016). Ru(ii)–N-heterocyclic carbene complexes: synthesis, characterization, transfer hydrogenation reactions and biological determination. RSC Advances, 6(101), 98985-98996. Available at: [Link]

  • Igci, U., et al. (2022). Solvent-Free Hydrogenation and Dehydrogenation of Quinoline and Quinaldine for the LOHC Concept. ACS Sustainable Chemistry & Engineering, 10(8), 2686-2693. Available at: [Link]

  • Bakulev, V. A., et al. (2023). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 28(11), 4398. Available at: [Link]

  • LibreTexts Chemistry. (2024). 16.9: Reduction of Aromatic Compounds. Available at: [Link]

  • Villegas, P. A., & Tcyrulnikov, S. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. Organic Process Research & Development, 24(11), 2413-2426. Available at: [Link]

  • Wang, J., et al. (2024). Electrocatalytic Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Bis(hydroxymethyl)furan Using CuIr Bimetallic Nanowires. International Journal of Molecular Sciences, 25(3), 1546. Available at: [Link]

  • Gual, A., et al. (2021). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. Chemical Society Reviews, 50(2), 889-913. Available at: [Link]

  • Otto, T., & Pape, J. (2018). Current advances on ruthenium(II) N-heterocyclic carbenes in hydrogenation reactions. Beilstein Journal of Organic Chemistry, 14, 2454-2473. Available at: [Link]

  • Wang, Y., et al. (2019). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Molecules, 24(22), 4224. Available at: [Link]

  • Alam, M., et al. (2020). Catalytic Transfer Hydrogenation of Biomass Derived 5-Hydroxymethylfurfural into 2,5-Dimethylfuran in a Methanol Medium. Journal of Biobased Materials and Bioenergy, 14(2), 220-226. Available at: [Link]

  • Jones, C., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(4), 735-739. Available at: [Link]

  • Mozingo, R. (1955). Raney Nickel Catalyst. Organic Syntheses, Coll. Vol. 3, p.181. Available at: [Link]

  • Pápai, I., et al. (2022). Unveiling a key catalytic pocket for the ruthenium NHC-catalysed asymmetric heteroarene hydrogenation. Chemical Science, 13(5), 1361-1370. Available at: [Link]

  • Villegas, P. A., & Tcyrulnikov, S. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. Organic Process Research & Development, 24(11), 2413-2426. Available at: [Link]

  • Petrucci, C., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 53. Available at: [Link]

  • Organic Chemistry Portal. (2024). From Other Imidazoles by Substitution of Hydrogen. YouTube. Available at: [Link]

  • Scholz, D., Aellig, C., & Hermans, I. (2014). Catalytic transfer hydrogenation/hydrogenolysis for reductive upgrading of furfural and 5-(hydroxymethyl)furfural. ChemSusChem, 7(1), 268-275. Available at: [Link]

  • Zhang, Y., et al. (2016). RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Advances, 6(106), 104529-104536. Available at: [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]

  • Jähnert, S., et al. (2016). Selective Hydrogenation of Heteroarenes Using Supported Ruthenium Phosphide Nanoparticle Catalysts. Journal of the American Chemical Society, 138(4), 1109-1112. Available at: [Link]

  • Dr. Panda. (2021). Raney Nickel (Ni-H2): Preparation, porosity, reducing agent and hydrogenation catalyst. YouTube. Available at: [Link]

  • Wang, C., et al. (2019). Recent advances in heterogeneous catalytic hydrogenation and dehydrogenation of N-heterocycles. Chinese Journal of Catalysis, 40(7), 969-994. Available at: [Link]

Sources

Method

Strategic Protection of (5-methyl-1H-imidazol-2-yl)methanol: A Guide to Orthogonal Synthesis

Introduction (5-methyl-1H-imidazol-2-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a nucleophilic imidazole ring and a primary alc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(5-methyl-1H-imidazol-2-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a nucleophilic imidazole ring and a primary alcohol, presents a unique challenge for selective chemical modification. To achieve desired transformations at one site without unintended reactions at the other, a robust and orthogonal protecting group strategy is paramount. This guide provides an in-depth analysis of protecting group strategies, complete with detailed protocols and the underlying chemical principles, to empower researchers in their synthetic endeavors with this versatile molecule.

The core challenge lies in the differential reactivity of the imidazole nitrogen (N-1) and the primary alcohol. The imidazole N-H is acidic and nucleophilic, while the alcohol is a nucleophile. A successful strategy requires the selection of protecting groups that can be installed and removed under distinct conditions, a concept known as orthogonality.[1][2] This allows for the sequential and controlled manipulation of the molecule.

Understanding the Reactivity of (5-methyl-1H-imidazol-2-yl)methanol

The imidazole ring is an electron-rich aromatic system. The N-1 proton is acidic and can be readily deprotonated with a base. The N-3 nitrogen is a potential site for alkylation, though generally less reactive than the deprotonated N-1. The primary alcohol is a nucleophile and can undergo reactions typical of alcohols, such as ether and ester formation. The methyl group at the 5-position has a minor electron-donating effect on the ring.

Orthogonal Protecting Group Strategies

An effective orthogonal strategy for (5-methyl-1H-imidazol-2-yl)methanol involves the use of an acid-labile or specialized nitrogen-protecting group for the imidazole and a fluoride-labile silyl ether for the primary alcohol. This allows for selective deprotection of either group while the other remains intact.

Herein, we detail two primary orthogonal strategies:

  • Strategy 1: Trityl (Tr) for Imidazole and tert-Butyldimethylsilyl (TBS) for Alcohol. This is a classic and reliable approach, leveraging the high acid sensitivity of the trityl group and the fluoride-mediated cleavage of the TBS ether.

  • Strategy 2: 2-(Trimethylsilyl)ethoxymethyl (SEM) for Imidazole and tert-Butyldimethylsilyl (TBS) for Alcohol. This strategy employs a more robust, yet selectively cleavable, SEM group on the imidazole, offering an alternative deprotection pathway.

Strategy 1: Trityl and TBS Protection/Deprotection

This strategy is one of the most common due to the distinct cleavage conditions for the Trityl and TBS groups. The bulky trityl group selectively protects the less sterically hindered N-1 of the imidazole, while the TBS group protects the primary alcohol.[3][4]

Logical Workflow for Strategy 1

G cluster_protection Protection Steps cluster_deprotection Selective Deprotection cluster_final Final Deprotection Start (5-methyl-1H-imidazol-2-yl)methanol N_Tr_Protection N-Tritylation (TrCl, Et3N, DCM) Start->N_Tr_Protection Protect Imidazole First O_TBS_Protection O-Silylation (TBSCl, Imidazole, DMF) N_Tr_Protection->O_TBS_Protection Fully_Protected N-Tr, O-TBS Protected Intermediate O_TBS_Protection->Fully_Protected Deprotect_O_TBS O-TBS Deprotection (TBAF, THF) Fully_Protected->Deprotect_O_TBS Selective Alcohol Deprotection Deprotect_N_Tr N-Tr Deprotection (TFA, DCM) Fully_Protected->Deprotect_N_Tr Selective Imidazole Deprotection N_Protected N-Tr Protected Deprotect_O_TBS->N_Protected O_Protected O-TBS Protected Deprotect_N_Tr->O_Protected Final_Deprotection_from_N N-Tr Deprotection (TFA, DCM) N_Protected->Final_Deprotection_from_N Final_Deprotection_from_O O-TBS Deprotection (TBAF, THF) O_Protected->Final_Deprotection_from_O Final_Product (5-methyl-1H-imidazol-2-yl)methanol Final_Deprotection_from_N->Final_Product Final_Deprotection_from_O->Final_Product G cluster_protection Protection Steps cluster_deprotection Selective Deprotection cluster_final Final Deprotection Start (5-methyl-1H-imidazol-2-yl)methanol N_SEM_Protection N-SEM Protection (SEMCl, NaH, DMF) Start->N_SEM_Protection Protect Imidazole First O_TBS_Protection O-Silylation (TBSCl, Imidazole, DMF) N_SEM_Protection->O_TBS_Protection Fully_Protected N-SEM, O-TBS Protected Intermediate O_TBS_Protection->Fully_Protected Deprotect_O_TBS O-TBS Deprotection (TBAF, THF) Fully_Protected->Deprotect_O_TBS Selective Alcohol Deprotection Deprotect_N_SEM N-SEM Deprotection (TFA or TBAF, heat) Fully_Protected->Deprotect_N_SEM Selective Imidazole Deprotection N_Protected N-SEM Protected Deprotect_O_TBS->N_Protected O_Protected O-TBS Protected Deprotect_N_SEM->O_Protected Final_Deprotection_from_N N-SEM Deprotection (TFA or TBAF, heat) N_Protected->Final_Deprotection_from_N Final_Deprotection_from_O O-TBS Deprotection (TBAF, THF) O_Protected->Final_Deprotection_from_O Final_Product (5-methyl-1H-imidazol-2-yl)methanol Final_Deprotection_from_N->Final_Product Final_Deprotection_from_O->Final_Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (5-methyl-1H-imidazol-2-yl)methanol

Welcome to the technical support center for the synthesis of (5-methyl-1H-imidazol-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (5-methyl-1H-imidazol-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into the underlying chemistry of the protocols, providing not just steps, but the rationale behind them to ensure robust and reproducible outcomes.

Introduction

(5-methyl-1H-imidazol-2-yl)methanol is a valuable building block in medicinal chemistry, often utilized as a precursor for more complex pharmaceutical agents. The presence of the hydroxymethyl group at the C2 position and a methyl group at C5 provides a versatile scaffold for further functionalization. However, the synthesis can be challenging, with common issues including low yields, difficult purifications, and the formation of side products. This guide provides a comprehensive overview of a reliable synthetic route and offers solutions to frequently encountered problems.

The most common and effective strategy for synthesizing this target molecule is through the reduction of a corresponding carbonyl precursor, typically an ester such as Methyl 5-methyl-1H-imidazole-2-carboxylate. This method offers high regioselectivity and generally proceeds with good conversion rates under optimized conditions.

General Synthetic Workflow

The primary two-step approach involves the synthesis of the ester intermediate followed by its reduction to the desired alcohol.

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction Start Starting Materials (e.g., 2-amino-3-oxobutanoate derivative) Ester Methyl 5-methyl-1H-imidazole-2-carboxylate Start->Ester Cyclization/ Aromatization Alcohol (5-methyl-1H-imidazol-2-yl)methanol (Target Molecule) Ester->Alcohol Reduction (e.g., LiAlH4, NaBH4)

Caption: General two-stage synthesis pathway for (5-methyl-1H-imidazol-2-yl)methanol.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Issue ID: YLD-001 Question: My reaction yield is very low (<30%), or I'm recovering mostly unreacted starting material. What are the likely causes and solutions?

Answer: Low yield is the most common problem and can stem from several factors, primarily related to the reduction step.

  • Cause 1: Inadequate Reducing Agent Potency or Stoichiometry The carbonyl group of an ester is significantly less reactive than that of a ketone or aldehyde. If you are using a mild reducing agent like Sodium Borohydride (NaBH₄), the reaction may be sluggish or incomplete.

    • Scientific Rationale: NaBH₄ is a selective reducing agent that is often not powerful enough to reduce esters efficiently, especially on a heterocyclic system where electronic effects can further deactivate the carbonyl. Lithium Aluminum Hydride (LiAlH₄) is a much stronger, non-selective reducing agent that readily reduces esters to primary alcohols.[1]

    • Solution:

      • Switch to LiAlH₄: If using NaBH₄, consider switching to the more potent LiAlH₄ in an anhydrous ether solvent like THF.

      • Increase Equivalents: If you must use NaBH₄ (e.g., for safety or selectivity reasons), you may need to use a large excess (4-5 equivalents) and elevated temperatures, though this can lead to side products. With LiAlH₄, using 1.5-2.0 equivalents is typically sufficient to ensure complete conversion.

      • Check Reagent Quality: LiAlH₄ and other metal hydrides can decompose upon exposure to atmospheric moisture. Use a freshly opened bottle or a properly stored reagent.

  • Cause 2: Reaction Quenching by Protic Sources Strong reducing agents like LiAlH₄ react violently with protic sources, including water and alcohols. The imidazole N-H proton is also acidic and will consume one equivalent of the hydride reagent.

    • Scientific Rationale: The acidic N-H proton (pKa ≈ 14.5) will be deprotonated by the highly basic hydride, forming hydrogen gas and an imidazolate salt.[2] This consumes your reagent and can affect the reaction's progress.

    • Solution:

      • Account for the N-H Proton: When calculating the stoichiometry of LiAlH₄, add one extra equivalent to account for the deprotonation of the imidazole ring.

      • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone) to prevent premature quenching of the reducing agent.

  • Cause 3: Product Loss During Workup and Purification The target alcohol is a polar, hydrophilic molecule. It can have significant water solubility, leading to poor recovery during aqueous workups. It can also chelate to aluminum salts formed during the LiAlH₄ workup.

    • Solution:

      • Use a Fieser Workup: After quenching the LiAlH₄ reaction, employ a Fieser workup (sequential addition of X mL water, X mL 15% NaOH (aq), and 3X mL water, where X is the mass of LiAlH₄ in grams). This procedure precipitates the aluminum salts as a granular solid that is easily filtered, minimizing product adsorption.

      • Continuous Extraction: If you suspect your product is lost in the aqueous layer, perform a continuous liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) for several hours to improve recovery.

      • Salt Precipitation: After extraction, you can sometimes precipitate the product as an HCl salt by bubbling dry HCl gas through the organic solution. The salt can then be collected by filtration and neutralized in a subsequent step.

Issue ID: PUR-001 Question: I've isolated my crude product, but it's a sticky oil that is difficult to purify by column chromatography. What can I do?

Answer: The polarity of the hydroxymethyl group and the basicity of the imidazole ring can make purification challenging.

  • Cause 1: Strong Adsorption to Silica Gel The basic imidazole nitrogen and the polar alcohol group can bind strongly to the acidic silica gel, leading to streaking, poor separation, and low recovery from the column.

    • Solution:

      • Deactivate the Silica: Prepare a slurry of your silica gel with the eluent and add 1-2% of a base like triethylamine (Et₃N) or ammonia (e.g., use a mobile phase of DCM/MeOH/NH₃ 90:9:1). This neutralizes the acidic sites on the silica, reducing tailing and improving elution.[3]

      • Switch to Alumina: Basic or neutral alumina can be a better stationary phase for purifying basic compounds.

      • Reverse-Phase Chromatography: If all else fails, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient is an excellent alternative for purifying polar compounds.

  • Cause 2: Co-elution with Byproducts If side reactions have occurred, byproducts may have similar polarities to your desired product.

    • Solution:

      • Recrystallization/Salt Formation: Attempt to recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/ether). Alternatively, convert the product to its hydrochloride or hydrobromide salt, which is often a crystalline solid that can be purified by recrystallization and then converted back to the free base.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route offers the best yield and scalability for (5-methyl-1H-imidazol-2-yl)methanol? A1: The reduction of the corresponding methyl or ethyl ester (Methyl 5-methyl-1H-imidazole-2-carboxylate) with Lithium Aluminum Hydride (LiAlH₄) is generally the most robust and high-yielding method.[1] The starting ester is accessible, and the reduction is typically clean and efficient, provided anhydrous conditions are maintained and the workup is performed carefully.

Q2: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄ for the ester reduction? A2: While NaBH₄ is safer and easier to handle, it is generally not effective for reducing esters. You may achieve low to moderate yields by using a large excess of NaBH₄ in a protic solvent like ethanol at reflux for an extended period, but the reaction is often incomplete. For consistent, high yields, LiAlH₄ is the superior reagent for this transformation.

ParameterLithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Reactivity Very High (Reduces esters, amides, acids)Moderate (Reduces aldehydes, ketones)
Solvent Anhydrous Ethers (THF, Diethyl Ether)Protic Solvents (Ethanol, Methanol)
Typical Yield High (>80%)Low to Moderate (Often <50%)
Workup Requires careful quenching (Fieser)Simple aqueous quench
Safety Pyrophoric, reacts violently with waterStable in air, reacts slowly with water

Q3: How should I monitor the progress of the reduction reaction? A3: Thin Layer Chromatography (TLC) is the most effective method. Co-spot the reaction mixture with your starting ester. The product alcohol will be significantly more polar than the ester, resulting in a much lower Rf value. A typical eluent for TLC analysis would be 10% Methanol in Dichloromethane (DCM) or Ethyl Acetate. Stain the plate with potassium permanganate (KMnO₄), which will react with the alcohol to give a yellow spot on a purple background. The reaction is complete when the starting material spot has completely disappeared.

Q4: My NMR spectrum shows impurities. What are the most likely side products? A4: Besides unreacted starting material, potential side products can include:

  • Over-reduction products: Although unlikely for this specific molecule, aggressive conditions could theoretically lead to reduction of the imidazole ring, though this is rare.

  • Products from incomplete workup: Residual aluminum salts or solvents.

  • N-Alkylation/Acylation products: If the reaction conditions involved alkylating or acylating agents as contaminants. The imidazole nitrogen is nucleophilic and can react with electrophiles.[2]

Detailed Experimental Protocol

Synthesis of (5-methyl-1H-imidazol-2-yl)methanol via LiAlH₄ Reduction

This protocol describes the reduction of Methyl 5-methyl-1H-imidazole-2-carboxylate.[4]

Materials:

  • Methyl 5-methyl-1H-imidazole-2-carboxylate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add LiAlH₄ (2.0 eq) and suspend it in anhydrous THF (approx. 0.2 M). Cool the suspension to 0 °C in an ice bath.

  • Addition of Ester: Dissolve Methyl 5-methyl-1H-imidazole-2-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC until all the starting material is consumed.

  • Workup (Fieser Method): Cool the reaction mixture back down to 0 °C. Carefully and slowly quench the reaction by the sequential dropwise addition of:

    • 'X' mL of water (where X = grams of LiAlH₄ used)

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of water A white, granular precipitate of aluminum salts should form.

  • Filtration and Extraction: Stir the resulting slurry vigorously for 30 minutes. Add an equal volume of anhydrous Na₂SO₄ and stir for another 15 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with generous portions of THF and EtOAc.

  • Isolation: Combine the organic filtrates and concentrate them under reduced pressure to yield the crude product, which may be a white solid or a pale yellow oil.

  • Purification: Purify the crude material by column chromatography on silica gel deactivated with 1% Et₃N, using a gradient elution of 5-15% methanol in dichloromethane to afford the pure (5-methyl-1H-imidazol-2-yl)methanol.

Troubleshooting the Workflow

Troubleshooting_Tree Start Low Yield of Final Product? Check_TLC Check TLC of Crude Reaction Mixture Start->Check_TLC SM_Present Significant Starting Material (Ester) Remains? Check_TLC->SM_Present Workup_Issue Product Lost During Workup/Purification? SM_Present->Workup_Issue No Sol_Reagent Incomplete Reaction - Use fresh/more LiAlH4 - Ensure anhydrous conditions - Increase reaction time/temp SM_Present->Sol_Reagent SM_Present->Sol_Reagent Yes SM_Present_Yes Yes SM_Present->SM_Present_Yes SM_Present_No No SM_Present->SM_Present_No Sol_Workup Workup Loss - Use Fieser workup - Use continuous extraction - Avoid strong acids Workup_Issue->Sol_Workup Workup_Issue->Sol_Workup Yes Workup_Issue_Yes Yes Workup_Issue->Workup_Issue_Yes Purification_Issue Product Streaks on Silica Column? Workup_Issue->Purification_Issue No Sol_Purification Purification Difficulty - Deactivate silica with Et3N - Use alumina or reverse phase - Attempt recrystallization Purification_Issue->Sol_Purification Purification_Issue->Sol_Purification Yes Purification_Issue_Yes Yes Purification_Issue->Purification_Issue_Yes

Caption: Decision tree for troubleshooting low yield issues in the synthesis.

References

  • ResearchGate. Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro- imidazole-2-thiones | Request PDF. Available at: [Link]

  • Longdom Publishing. Synthesis of new structures of imidazolium salts | 46890. Available at: [Link]

  • ResearchGate. Synthesis of imidazolium salts | Download Scientific Diagram. Available at: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]

  • PMC. One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: [Link]

  • Google Patents. Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine.
  • ACS Publications. Synthesis of 4- and 5-Substituted 1-Hydroxyimidazoles through Directed Lithiation and Metal−Halogen Exchange | The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. US7807837B2 - Scalable synthesis of imidazole derivatives.
  • Elsevier. Synthesis of 2,4(5)-Bis(hydroxymethyl)imidazoles and 2,4(5)-Bis[(2-hydroxyethoxy)methyl]imidazoles: Precursors of 2,4(5)-Connected Imidazole Crown Ethers. Available at: [Link]

  • ResearchGate. Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Available at: [Link]

  • Wiley Online Library. Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Available at: [Link]

  • Royal Society of Chemistry. Metallation and metal-halogen exchange reactions of imidazoles. Available at: [Link]

  • MDPI. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Available at: [Link]

  • ResearchGate. Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). Available at: [Link]

  • JOCPR. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Available at: [Link]

  • PMC. Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. Available at: [Link]

  • Google Patents. Preparation method of 2-phenyl-(4)5-hydroxymethyl imidazoles compound.
  • ResearchGate. Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Available at: [Link]

  • Wiley Online Library. Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Available at: [Link]

  • Wikipedia. Imidazole. Available at: [Link]

  • MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available at: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. Available at: [Link]

  • PubChem. methyl 1H-imidazole-2-carboxylate. Available at: [Link]

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available at: [Link]

  • Royal Society of Chemistry. One-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone. Available at: [Link]

  • DergiPark. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Available at: [Link]

  • PMC. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Available at: [Link]

Sources

Optimization

Technical Support Center: Imidazole Hydroxymethylation &amp; Stability

Topic: Minimizing Polymerization Byproducts in Imidazole-Methanol Reactions Ticket ID: IMID-HCHO-001 Status: Open Guide Executive Summary & Core Directive Welcome to the Advanced Synthesis Support Center. You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Polymerization Byproducts in Imidazole-Methanol Reactions Ticket ID: IMID-HCHO-001 Status: Open Guide

Executive Summary & Core Directive

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your reaction of imidazole with formaldehyde (to produce 4(5)-hydroxymethylimidazole) resulted in a viscous yellow gum or an insoluble solid instead of the expected crystalline product.

The Root Cause: Imidazole methanols are "living" intermediates. The very hydroxyl group you just installed is a leaving group under acidic or thermal stress. Upon leaving, it generates a highly reactive azafulvene-like intermediate that rapidly attacks other imidazole molecules, leading to irreversible polymerization.

The Solution: Success requires strict kinetic control, pH buffering (neutral-to-basic), and the avoidance of acidic purification stationary phases.

The Mechanism of Failure (Critical Parameters)

To prevent polymerization, you must understand the "Danger Zone." The diagram below illustrates the divergence between the desired pathway and the polymerization cascade.

Visualization: Reaction vs. Polymerization Pathway

Figure 1: The divergence pathway. Note that the target product becomes the substrate for polymerization if pH drops or temperature rises.

Optimized Experimental Protocol

Objective: Synthesis of 4(5)-hydroxymethylimidazole with <5% oligomer content.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Imidazole1.0SubstrateEnsure high purity; trace acids in starting material can catalyze side reactions.
Formaldehyde (aq)1.0 - 1.1ElectrophileDo not exceed 1.1 eq. Excess HCHO promotes bis-substitution (4,5-disubstituted) and cross-linking.
Water/BufferSolventMediumMaintain pH 7.0–8.0.
Step-by-Step Workflow

1. Reaction Initiation (Kinetic Control)

  • Dissolve imidazole in minimal water.

  • Crucial: Cool the solution to 0–4°C (ice bath) before adding formaldehyde.

  • Add 37% aqueous formaldehyde dropwise. The reaction is exothermic; heat promotes immediate polymerization.

  • Why? Low temperature favors the kinetic product (mono-substitution) over the thermodynamic polymer.

2. The Incubation

  • Allow the mixture to warm to room temperature (20–25°C) slowly.

  • Time: Monitor by TLC (see Section 5). Do not let it stir overnight "just to be safe." Prolonged stirring allows the retro-aldol equilibrium to shift toward oligomers.

3. Isolation (The Danger Step)

  • Concentration: Remove water under reduced pressure (Rotavap).

  • Temperature Limit: Bath temperature must NOT exceed 45°C .

  • Azeotroping: If a gum forms, add anhydrous ethanol or toluene and re-evaporate to remove trace water. This often induces crystallization.

4. Purification (The Silica Trap)

  • STOP: Do not use standard Silica Gel 60.

  • Reasoning: Silica is slightly acidic (pH 5–6). This acidity catalyzes the dehydration of your product on the column, turning your pure compound into a polymer inside the column.

  • Alternative: Use Neutral Alumina or Recrystallization from ethanol/acetone.

Troubleshooting Guide (FAQ)

Q1: My product turned into a sticky yellow gum that won't solidify. Can I save it?

  • Diagnosis: You likely have a mixture of product and low-molecular-weight oligomers (dimers/trimers) due to thermal stress or excess formaldehyde.

  • Remedy: Trituration. Add a small amount of cold acetone or ethyl acetate to the gum and scratch the flask vigorously with a glass rod. This can sometimes force the monomer to crystallize while impurities stay in the mother liquor.

Q2: The reaction mixture turned pink/red during reflux.

  • Diagnosis: Oxidation and polymerization. You should generally avoid refluxing this reaction unless using a specialized pressure vessel with specific buffers.

  • Fix: Repeat the experiment at room temperature. If heating is required for a derivative, use an inert atmosphere (Argon/Nitrogen) and ensure the pH remains >7.

Q3: Can I use DMSO instead of Formaldehyde to avoid water?

  • Analysis: Yes, DMSO can act as a formaldehyde surrogate (via Pummerer rearrangement conditions), but this often requires oxidative conditions (e.g., persulfates) which may be incompatible with sensitive imidazole functionalities. Stick to aqueous formaldehyde with strict pH control for the standard hydroxymethylation.

Q4: Why does my NMR show broad peaks in the aromatic region?

  • Diagnosis: Broadening indicates restricted rotation or exchange, typical of oligomer formation. If the integration of the methylene (-CH2-) protons relative to the imidazole ring protons is off (i.e., not 2:2), you have significant polymerization.

Analytics & Validation

Before proceeding to the next step of your drug development pipeline, validate the integrity of your intermediate.

TLC Monitoring
  • Stationary Phase: Neutral Alumina plates (preferred) or Silica (run fast).

  • Mobile Phase: CHCl3:MeOH:NH4OH (80:20:1).

  • Visualization: Iodine vapor or KMnO4 stain.

  • Indicator: The product is polar; polymers will streak or stay at the baseline.[1][2]

Stability Check

Dissolve a small sample in D2O for NMR.

  • Pass: Sharp singlet at ~4.6 ppm (CH2) and two distinct signals for imidazole C2-H and C5-H (unless rapid tautomerization averages them).

  • Fail: New methylene peaks appearing at 5.0–5.2 ppm (ether linkages) or complex multiplets.

References

  • Classic Synthesis & Mechanism: Totter, J. R., & Darby, W. J. (1942). The Preparation of 4(5)-Hydroxymethylimidazole. Organic Syntheses, 22, 64. [Link]

  • Polymerization Context: Asayama, S., Nishinohara, S., & Kawakami, H. (2011).[3] Zinc-chelated imidazole groups for DNA polyion complex formation. Metallomics, 3(7), 680-685.[3] (Discusses the polymerization of vinyl-imidazoles and stability of imidazole derivatives). [Link]

  • Purification & Stability: Shvekhgeimer, M. G. A. (1998). The reaction of imidazole and its derivatives with carbonyl compounds. Chemistry of Heterocyclic Compounds, 34, 1101–1122. (Comprehensive review of the condensation mechanisms). [Link]

Sources

Troubleshooting

Optimizing reaction temperature for (5-methyl-1H-imidazol-2-yl)methanol stability

This technical support guide is designed for researchers, scientists, and drug development professionals working with (5-methyl-1H-imidazol-2-yl)methanol. It provides in-depth troubleshooting advice and frequently asked...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (5-methyl-1H-imidazol-2-yl)methanol. It provides in-depth troubleshooting advice and frequently asked questions to help you optimize reaction temperatures and ensure the stability of this compound in your experiments. Our approach is grounded in established chemical principles and field-proven insights to support the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of (5-methyl-1H-imidazol-2-yl)methanol?

The imidazole ring itself is a robust aromatic heterocycle known for its high thermal stability.[1] Studies on related imidazole-containing polymers have shown that the ring structure remains intact at temperatures well above typical synthetic conditions, with decomposition of side chains occurring at much higher temperatures.[2] However, the stability of (5-methyl-1H-imidazol-2-yl)methanol is primarily dictated by its hydroxymethyl group, which is susceptible to degradation at elevated temperatures.

Q2: What are the primary degradation pathways I should be concerned about when heating (5-methyl-1H-imidazol-2-yl)methanol?

The two most probable degradation pathways at elevated temperatures are:

  • Dehydration: Similar to other benzylic alcohols, the hydroxymethyl group can undergo acid or base-catalyzed dehydration. This process eliminates a molecule of water to form a highly reactive methide intermediate. This intermediate can then undergo further reactions, such as polymerization, leading to discoloration and the formation of complex mixtures.[3]

  • Oxidation: The hydroxymethyl group can be oxidized, especially in the presence of air (oxygen) at elevated temperatures. This can lead to the formation of the corresponding aldehyde or carboxylic acid. Oxidation of hydroxymethyl groups on heterocyclic rings is a known transformation.[4]

Q3: Are there any initial signs of degradation I should watch for in my reaction?

Yes, the most common initial indicator of degradation is a change in the color of your reaction mixture. The formation of conjugated systems and polymeric materials from the degradation of (5-methyl-1H-imidazol-2-yl)methanol often results in the appearance of yellow, brown, or even black coloration. Another sign is the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate or new peaks in your HPLC or GC-MS analysis.

Q4: How can I minimize the degradation of (5-methyl-1H-imidazol-2-yl)methanol in my reactions?

To minimize degradation, consider the following:

  • Temperature Control: Use the lowest temperature that allows for a reasonable reaction rate. It is crucial to determine the optimal temperature for your specific reaction through careful experimentation.

  • Inert Atmosphere: If you suspect oxidation is an issue, running your reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • pH Control: Be mindful of the pH of your reaction mixture. Both strong acids and bases can catalyze the dehydration of the hydroxymethyl group. If possible, maintain a near-neutral pH unless the reaction chemistry requires acidic or basic conditions.

  • Reaction Time: Minimize the reaction time at elevated temperatures. Prolonged heating increases the likelihood of degradation.

Troubleshooting Guide

Issue 1: My reaction mixture turns dark brown/black at elevated temperatures.
  • Question: I am running a reaction with (5-methyl-1H-imidazol-2-yl)methanol at 120°C, and the solution is turning dark. What is causing this, and how can I prevent it?

  • Answer: A dark coloration is a strong indicator of thermal degradation, likely through dehydration of the hydroxymethyl group to form a reactive intermediate that subsequently polymerizes.[3] This polymerization leads to highly conjugated, colored byproducts.

    • Immediate Action: Reduce the reaction temperature. Test the reaction at lower temperatures (e.g., 80°C, 100°C) to find a balance between reaction rate and stability.

    • Further Investigation: Analyze the dark mixture by LC-MS to identify potential polymeric or high molecular weight byproducts. Consider if any reagents in your mixture could be catalyzing the dehydration (e.g., strong acids or bases).

Issue 2: I am observing a low yield and multiple byproducts in my high-temperature synthesis.
  • Question: My synthesis requires a temperature of 140°C, but my yield of the desired product is low, and my chromatogram shows several unexpected peaks. How do I troubleshoot this?

  • Answer: High temperatures can accelerate not only your desired reaction but also competing degradation pathways. The multiple peaks suggest that (5-methyl-1H-imidazol-2-yl)methanol is decomposing into various products.

    • Workflow for Optimization:

      • Conduct a Thermal Stress Study: Before running your full reaction, perform a small-scale stress study on (5-methyl-1H-imidazol-2-yl)methanol alone in the reaction solvent at different temperatures (e.g., 100°C, 120°C, 140°C) for the intended reaction time. Analyze the samples by HPLC to determine the temperature at which significant degradation begins.

      • Catalyst Screening: If your reaction is catalyzed, consider screening for a more active catalyst that allows you to achieve a good reaction rate at a lower, more stable temperature.

      • Inert Atmosphere: If not already doing so, run the reaction under an inert atmosphere to rule out oxidative degradation.

Visualizing Degradation Pathways

The following diagram illustrates the hypothesized acid/base-catalyzed dehydration of (5-methyl-1H-imidazol-2-yl)methanol, which is a likely cause of instability at elevated temperatures.

G cluster_0 Degradation Pathway A (5-methyl-1H-imidazol-2-yl)methanol B Reactive Methide Intermediate A->B Dehydration (+ H+ or -OH-) - H2O C Polymerization / Side Reactions B->C Further Reaction D Colored Byproducts C->D

Caption: Hypothesized degradation of (5-methyl-1H-imidazol-2-yl)methanol.

Experimental Protocols

Protocol 1: Thermal Stress Study for (5-methyl-1H-imidazol-2-yl)methanol

This protocol outlines a systematic approach to determine the thermal stability of (5-methyl-1H-imidazol-2-yl)methanol in a specific solvent.

Objective: To identify the temperature at which significant degradation of (5-methyl-1H-imidazol-2-yl)methanol occurs over a defined period.

Materials:

  • (5-methyl-1H-imidazol-2-yl)methanol

  • Reaction solvent of interest (e.g., DMSO, DMF, Toluene)

  • HPLC system with UV detector

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Buffer salts (e.g., potassium phosphate or ammonium formate)

  • Reaction vials with septa

  • Heating block or oil bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of (5-methyl-1H-imidazol-2-yl)methanol in the chosen reaction solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • Dispense equal aliquots of the stock solution into several reaction vials.

    • Label the vials for each temperature point and time point (e.g., T=0, 80°C, 100°C, 120°C, 140°C).

  • Time Zero (T=0) Sample: Take one vial, dilute an aliquot with the HPLC mobile phase to an appropriate concentration, and inject it into the HPLC system. This will serve as your baseline (100% purity).

  • Heating: Place the remaining vials in a pre-heated heating block or oil bath at their designated temperatures.

  • Time Point Sampling: After a predetermined time (e.g., 4 hours), remove the vials from the heat and allow them to cool to room temperature.

  • HPLC Analysis:

    • Dilute an aliquot from each vial with the HPLC mobile phase.

    • Inject each sample into the HPLC system.

    • Use a suitable HPLC method (see table below for a starting point).

  • Data Analysis:

    • Determine the peak area of the (5-methyl-1H-imidazol-2-yl)methanol peak in each chromatogram.

    • Calculate the percentage of the remaining compound at each temperature relative to the T=0 sample.

    • Observe the formation of any new peaks, which indicate degradation products.

Data Presentation:

Temperature (°C)Time (hours)Peak Area of Parent Compound% Purity RemainingObservations (e.g., color change, new peaks)
Room Temp (T=0)0[Area at T=0]100%Clear, colorless
804
1004
1204
1404
Recommended Starting HPLC Conditions
ParameterCondition
Column C18 or C8, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.025 M Potassium Phosphate buffer (pH 3.2) B: Methanol Gradient: 30% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30°C

Note: This method may require optimization for your specific application.[5][6]

Workflow for Optimizing Reaction Temperature

The following diagram outlines a logical workflow for determining the optimal reaction temperature.

G cluster_1 Optimization Workflow Start Start: Unoptimized High-Temp Reaction StressTest Conduct Thermal Stress Study on Starting Material Start->StressTest Analyze Analyze Degradation Profile vs. Temperature StressTest->Analyze Decision Significant Degradation at Reaction Temp? Analyze->Decision LowerTemp Run Reaction at Lower Temperature Decision->LowerTemp Yes End End: Optimized Reaction Conditions Decision->End No OptimizeCatalyst Screen for More Active Catalyst LowerTemp->OptimizeCatalyst LowerTemp->End OptimizeCatalyst->LowerTemp

Caption: A decision-making workflow for temperature optimization.

References

  • Jha P., Parveen R., Khan S.A., Alam O., Ahmad S. Stability-indicating high-performance thin-layer chromatographic method for quantitative determination of omeprazole in capsule dosage form. J. AOAC Int. 2010;3:787–791. [Link]

  • Ohtani, H., Ishimura, S., & Kumai, M. (2008). Thermal decomposition behaviors of imidazolium-type ionic liquids studied by pyrolysis-gas chromatography. Anal Sci, 24(10), 1335-40. [Link]

  • Musenga, A., et al. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online. [Link]

  • Fodor, C., et al. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules, 45(22), 8953–8960. [Link]

  • Ohtani, H., Ishimura, S., & Kumai, M. (2008). Thermal decomposition behaviors of imidazolium-type ionic liquids studied by pyrolysis-gas chromatography. PubMed. [Link]

  • Yang, F., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Molecules, 27(4), 1357. [Link]

  • Kuster, B. F. M., & Temmink, H. M. G. (1977). The dehydration of D-fructose in the presence of ion-exchange resins. Carbohydrate Research, 53(1), 153-156. [Link]

  • Fedorov, A. Y. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Chemistry of Heterocyclic Compounds, 40(5), 643-669. [Link]

  • Coe, S. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • Sanda, F., et al. (2015). Imidazole Derivatives with an Intramolecular Hydrogen Bond as Thermal Latent Curing Agents for Thermosetting Resins. ACS Macro Letters, 4(9), 973–976. [Link]

  • Chen, K.-L., et al. (2012). Complexes of imidazole with poly(ethylene glycol)s as the thermal latency catalysts for epoxy–phenolic resins. Journal of the Taiwan Institute of Chemical Engineers, 43(2), 306-312. [Link]

  • Heravi, M. M., et al. (2022). Polymer based advanced recipes for imidazoles: a review. RSC Advances, 12(35), 22695-22718. [Link]

  • Gaba, M., et al. (2015). Synthesis, Characterization and Heavy Metal Ion Adsorption Behavior of Imidazole-Based Novel Polyamides and Polyimides. Polymers, 7(12), 2638-2655. [Link]

  • Toppr. (n.d.). Benzyl alcohol with concentrated H2SO4 gives a resinous class 12 chemistry CBSE. Toppr. [Link]

  • Szűcs, I., & Czugler, M. (2024). Alkoxyalkylation of Electron-Rich Aromatic Compounds. International Journal of Molecular Sciences, 25(13), 6966. [Link]

  • de Oliveira, R. S., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 9, 710892. [Link]

  • Zhang, Y., et al. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Molecules, 29(16), 3698. [Link]

  • Google Patents. (n.d.). Preparation method of 2-phenyl-(4)5-hydroxymethyl imidazoles compound.
  • IARC. (2018). 2-METHYLIMIDAZOLE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 101, 1-28. [Link]

Sources

Optimization

Preventing oxidation of (5-methyl-1H-imidazol-2-yl)methanol during storage

Technical Support Center: (5-methyl-1H-imidazol-2-yl)methanol A Guide to Preventing Oxidation During Storage and Handling Welcome to the technical support guide for (5-methyl-1H-imidazol-2-yl)methanol. As Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (5-methyl-1H-imidazol-2-yl)methanol

A Guide to Preventing Oxidation During Storage and Handling

Welcome to the technical support guide for (5-methyl-1H-imidazol-2-yl)methanol. As Senior Application Scientists, we understand the critical importance of maintaining the stability and purity of your research compounds. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges related to the oxidative degradation of (5-methyl-1H-imidazol-2-yl)methanol. We will move from immediate answers to common questions to in-depth troubleshooting and preventative protocols, grounding our recommendations in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the storage and stability of (5-methyl-1H-imidazol-2-yl)methanol.

Q1: What are the initial visual signs of oxidation or degradation of my solid (5-methyl-1H-imidazol-2-yl)methanol?

A: The first sign is typically a color change. A pure, stable solid should be a white to off-white powder or crystalline solid. If you observe a transition to yellow, tan, or brown, it is a strong indicator of degradation. This discoloration is often due to the formation of conjugated systems or polymeric impurities resulting from oxidation.

Q2: What are the ideal short-term storage conditions for the solid compound?

A: For short-term storage (i.e., daily or weekly use), it is recommended to keep the solid in a tightly sealed container, such as a vial with a PTFE-lined cap, at room temperature (RT).[1] The key is to minimize exposure to atmospheric moisture and oxygen. A desiccator can provide an additional layer of protection against humidity.

Q3: How should I store the solid compound for long-term stability?

A: For long-term storage (months to years), conditions should be more stringent. We recommend storing the solid at a reduced temperature, specifically 2-8°C, under an inert atmosphere (nitrogen or argon).[2][3] The container should be opaque or an amber vial to protect against light, as photodegradation can be a concern for imidazole-containing molecules.[4][5]

Q4: I need to store (5-methyl-1H-imidazol-2-yl)methanol in solution. Which solvent is best and what are the storage conditions?

A: Storing this compound in solution significantly increases its susceptibility to degradation.[4][5] If solution storage is unavoidable, choose a dry, aprotic solvent like anhydrous acetonitrile or tetrahydrofuran (THF). Avoid protic solvents like methanol or water if possible, as they can participate in degradation pathways. Prepare solutions fresh for each experiment. If short-term storage is necessary, purge the vial with an inert gas, seal it tightly, and store it at -20°C or below, protected from light.[6]

Q5: Is this compound sensitive to air?

A: Yes. The imidazole moiety, particularly when substituted with an electron-donating group like a hydroxymethyl group, can be susceptible to autoxidation in the presence of atmospheric oxygen.[4][5] The primary alcohol is also prone to oxidation. Therefore, minimizing air exposure is a critical step in preserving the compound's integrity.[2]

Part 2: Troubleshooting Guide: Degradation Suspected

This section provides a logical framework for diagnosing and addressing stability issues when they are suspected or have already occurred.

Q: My solid (5-methyl-1H-imidazol-2-yl)methanol has turned yellow/brown, but the initial analytical data (e.g., NMR) looks okay. What's happening?

A: The color change is an early warning. It often indicates the formation of minor degradation products or polymeric species at concentrations below the detection limit of standard NMR. These impurities, while initially minor, can catalyze further degradation.

  • Causality: The oxidation process can begin on the surface of the solid material where it is in contact with air. The initial oxidation products may be highly colored.

  • Recommended Action:

    • Re-purify a small sample (e.g., by recrystallization or column chromatography) to obtain a pure, white solid for immediate critical experiments.

    • Immediately transfer the bulk of your material to storage under an inert atmosphere (see Protocol 1) to halt further degradation.

    • Use a more sensitive analytical technique like HPLC-UV or LC-MS (see Protocol 3) to identify and quantify the impurities.

Q: I am observing new, unexpected peaks in my HPLC/LC-MS analysis of a stored sample. Could this be oxidation?

A: This is a classic sign of degradation. Given the structure of (5-methyl-1H-imidazol-2-yl)methanol, oxidation is a highly probable cause.

  • Causality: The two most likely sites of oxidation are the primary alcohol and the electron-rich imidazole ring.

    • Alcohol Oxidation: The hydroxymethyl group (-CH₂OH) can be oxidized first to an aldehyde (-CHO) and then further to a carboxylic acid (-COOH).

    • Imidazole Ring Oxidation: The imidazole ring itself can undergo oxidation, potentially leading to ring-opened products or the formation of hydroxylated species.[7] Forced degradation studies on similar molecules show that imidazoles can be oxidized by agents like hydrogen peroxide or even undergo base-mediated autoxidation.[4][5]

  • Recommended Action:

    • Use LC-MS to determine the mass of the impurity peaks. Compare these masses to the expected masses of the potential degradation products (aldehyde, carboxylic acid).

    • Review your storage and handling procedures. Was the compound stored in solution? Was it exposed to air for extended periods?

    • Discard the degraded sample and use a fresh, verified lot of the compound for your experiments. Implement the preventative storage protocols outlined below.

Below is a troubleshooting workflow to help diagnose the source of degradation.

G start Degradation Suspected obs_type What is the primary observation? start->obs_type visual Visual Change (e.g., color) obs_type->visual analytical Analytical Data (e.g., new HPLC peaks) obs_type->analytical solid_vs_sol Is the sample a solid or in solution? visual->solid_vs_sol analytical->solid_vs_sol solid Solid solid_vs_sol->solid  Solid solution Solution solid_vs_sol->solution Solution   cause_solid Probable Cause: Surface oxidation from prolonged air/moisture/light exposure. solid->cause_solid cause_solution Probable Cause: Accelerated oxidation/solvolysis. Solvent, pH, or dissolved O₂ are factors. solution->cause_solution action_solid Recommended Action: 1. Re-purify if necessary. 2. Implement inert atmosphere storage (Protocol 1). 3. Use sensitive analytical monitoring (Protocol 3). cause_solid->action_solid action_solution Recommended Action: 1. Discard solution. 2. Prepare solutions fresh. 3. Use dry, aprotic solvents. 4. Store under inert gas if essential (Protocol 2). cause_solution->action_solution

Caption: Troubleshooting workflow for suspected degradation.

Part 3: Proactive Prevention & Best Practices

Adhering to rigorous storage and handling protocols is the most effective strategy for preventing oxidation.

Table 1: Recommended Storage Conditions for (5-methyl-1H-imidazol-2-yl)methanol
ConditionFormTemperatureAtmosphereLight ProtectionRecommended Container
Short-Term SolidRoom Temp.Air (in sealed vial)Not critical, but good practiceTightly sealed clear or amber glass vial with PTFE cap
(Days to Weeks)Solution≤ -20°CInert Gas (Ar, N₂)Mandatory Flame-dried amber vial with septum cap
Long-Term Solid2-8°CInert Gas (Ar, N₂)Mandatory Tightly sealed amber glass vial, placed in a sealed bag with desiccant inside a refrigerator
(Months to Years)SolutionNot Recommended---
Protocol 1: Long-Term Storage of Solid Compound Under Inert Atmosphere

This protocol establishes a self-validating system to ensure the long-term integrity of your solid compound.

  • Objective: To store solid (5-methyl-1H-imidazol-2-yl)methanol in an environment free of oxygen and moisture.

  • Materials:

    • Schlenk flask or a vial with a septum-sealed cap.

    • Source of dry inert gas (Argon or Nitrogen) with a manifold.

    • Vacuum pump.

    • Parafilm or laboratory sealing tape.

    • Amber glass vials.

  • Methodology:

    • Preparation: Place the solid compound into a clean, dry Schlenk flask or vial.

    • Inerting Cycle: Securely attach the flask/vial to the inert gas manifold.

    • Evacuation: Gently open the vacuum line to evacuate the air from the container. Be cautious to avoid pulling solid material into the vacuum line.

    • Backfilling: Close the vacuum line and slowly introduce the inert gas into the container until it reaches atmospheric pressure.

    • Repeat: Repeat the evacuation/backfilling cycle 3-5 times to ensure all atmospheric oxygen has been removed.[2][8]

    • Final Seal: After the final backfill, securely seal the container cap. For extra protection, wrap the cap and neck of the vial with Parafilm.

    • Storage: Label the container with the compound name, date, and storage conditions ("Store at 2-8°C under N₂"). Place it in a refrigerator.

Protocol 2: Preparation and Storage of Solutions
  • Objective: To prepare a solution for immediate use while minimizing exposure to oxidative conditions.

  • Methodology:

    • Solvent Preparation: Use a dry, aprotic solvent from a sealed bottle or a solvent purification system.[9]

    • Inert Atmosphere Transfer: If possible, perform all transfers inside a glovebox. If a glovebox is not available, use a Schlenk line.

    • Procedure: a. Take a flame-dried or oven-dried vial sealed with a septum cap. b. Purge the vial with inert gas for several minutes. c. Weigh the solid compound rapidly and add it to the vial. d. Re-purge the vial with inert gas. e. Add the required volume of anhydrous solvent via a gas-tight syringe. f. Briefly sonicate or vortex if necessary to dissolve.

    • Use and Storage: Use the solution immediately. If temporary storage is absolutely necessary, keep the vial under a positive pressure of inert gas, sealed tightly, and stored at ≤ -20°C in the dark.

Protocol 3: Analytical Monitoring for Early Detection of Oxidation
  • Objective: To use High-Performance Liquid Chromatography (HPLC) to detect and quantify potential degradation products.[10]

  • Methodology:

    • System: A reversed-phase HPLC system with UV detection is typically sufficient.[10][11] LC-MS can be used for more definitive identification of impurities.[12][13]

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase (Isocratic Example):

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Run with a ratio like 90:10 (A:B), adjusting as needed for optimal separation.

    • Detection: Monitor at a wavelength where the imidazole ring absorbs, typically around 210-230 nm.

    • Procedure: a. Prepare a fresh standard solution of high-purity (5-methyl-1H-imidazol-2-yl)methanol at a known concentration (e.g., 1 mg/mL). b. Run the standard to establish the retention time and peak purity of the parent compound. This is your T=0 reference. c. Analyze your stored sample (prepared under the same conditions). d. Compare the chromatograms. The appearance of new peaks, especially those at different retention times, indicates the presence of impurities. The purity can be calculated based on the relative peak areas.

Part 4: Understanding the Chemistry of Degradation

A deeper understanding of the degradation pathways allows for more effective preventative measures. The structure of (5-methyl-1H-imidazol-2-yl)methanol has two primary sites vulnerable to oxidation.

  • The Hydroxymethyl Group: This primary alcohol can be readily oxidized to form 5-methyl-1H-imidazole-2-carbaldehyde, which can be further oxidized to 5-methyl-1H-imidazole-2-carboxylic acid.

  • The Imidazole Ring: The electron-rich imidazole ring is susceptible to attack by reactive oxygen species. This can lead to various products, including hydroxylated imidazoles or even ring-opening, which often results in complex mixtures and discoloration.[4][7]

The diagram below illustrates the primary oxidative degradation pathway.

G cluster_0 Primary Oxidative Pathway parent (5-methyl-1H-imidazol-2-yl)methanol (Parent Compound) aldehyde 5-methyl-1H-imidazole-2-carbaldehyde (Aldehyde Degradant) parent->aldehyde [O] (Mild Oxidation) ring_ox Ring Oxidation Products (e.g., Hydroxylated Species, Ring Cleavage) parent->ring_ox [O] (Radical/Aggressive Oxidation) acid 5-methyl-1H-imidazole-2-carboxylic acid (Acid Degradant) aldehyde->acid [O] (Further Oxidation)

Caption: Potential oxidative degradation pathways of (5-methyl-1H-imidazol-2-yl)methanol.

By implementing the robust storage and handling protocols detailed in this guide, you can significantly mitigate these degradation pathways and ensure the long-term stability and integrity of your (5-methyl-1H-imidazol-2-yl)methanol.

References

  • Di Paola, R., et al. (2006). Imidazole derivatives as antioxidants and selective inhibitors of nNOS. Naunyn-Schmiedeberg's Archives of Pharmacology, 373(2), 97-106. [Link]

  • Hayati, M. Y. (2024). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Central Asian Journal of Theoretical and Applied Science, 5(6), 542-549. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3394-3403. [Link]

  • Biazik, E., & Kopeć, W. (2015). Antioxidant Activity of Imidazole Dipeptides. In Imidazole Dipeptides: Chemistry, Analysis, Function and Effects. The Royal Society of Chemistry. [Link]

  • Matiyenko, Y., et al. (2021). Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds-A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes. Antioxidants, 10(11), 1729. [Link]

  • Hayati, M. Y. (2024). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Central Asian Journal of Theoretical and Applied Science. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. ResearchGate. [Link]

  • Konan, D., et al. (2023). Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum. Science Journal of Chemistry, 11(1), 22. [Link]

  • Al-Mughalles, P. (2023). Best Practices for Proper Chemical Storage. The Synergist. [Link]

  • Anonymous. (2024). Principles of Inert Atmosphere Storage. ResearchGate. [Link]

  • NY Creates. (2025). Standard Operating Procedure for Chemical Handling and Storage. NY Creates Website. [Link]

  • University of Waterloo. (2023). Chemical Storage Fact Sheet. University of Waterloo Safety Office. [Link]

  • Question on ResearchGate. (2019). Is 1M Imidazole stock solution sensitive to light? ResearchGate. [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. [Link]

  • Homa, J., et al. (2024). Biodegradability of imidazole structures. ResearchGate. [Link]

  • He, M., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101683. [Link]

  • Woźniak, K., et al. (2018). Possible pathways for the degradation of 2-hydroxylmethyl methacrylate... ResearchGate. [Link]

  • Gao, Y., et al. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

  • Wang, Z., et al. (2025). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. ResearchGate. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Carl ROTH Website. [Link]

  • Liu, Y., et al. (2018). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. [Link]

  • Singh, S., et al. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Publishing. [Link]

  • Shen, Z., et al. (2026). •OH Photochemistry Aging Reduces the Light Absorption of Imidazoles in Solid Fuel Combustion Emissions and Enhances Their Health Risks. Environmental Science & Technology Letters. [Link]

  • The University of Queensland. (n.d.). Chemical Storage Safety Guideline. UQ Policy and Procedure Library. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Li, M. (2023). Compendium of Drug Degradation Pathways. Wiley. [Link]

  • Spitz, C., et al. (2020). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). ResearchGate. [Link]

  • Asiri, A. M., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Imidazole-2-methanol. PubChem. [Link]

  • Golin, T., & Johansson, S. L. (2024). Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. Physical Chemistry Chemical Physics. [Link]

  • University of Wisconsin-La Crosse. (2014). 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Minds@UW. [Link]

  • Lavrič, E., et al. (2023). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. MDPI. [Link]

  • Kumar, A., et al. (2022). LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development. Journal of Pharmaceutical and Biomedical Analysis, 211, 114618. [Link]

  • Elazzaoui, B., et al. (2025). DEMONSTRATION OF AN OXIDATION REACTION OF 2-[(5- METHYL-1-PYRIDIN-2-YL)-PYRAZOL-3-YL]-BENZIMIDAZOLE BY USING MASS SPCTROMETRY (FAB) AND SPECTROPHOTOMETRY IN THE PRESENCE OF WATER AND MOLECULAR OXYGEN. Moroccan Journal of Heterocyclic Chemistry. [Link]

Sources

Troubleshooting

Controlling pH sensitivity during (5-methyl-1H-imidazol-2-yl)methanol extraction

Welcome to the technical support center for the handling and extraction of (5-methyl-1H-imidazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and extraction of (5-methyl-1H-imidazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for controlling pH sensitivity during extraction procedures.

Introduction: The Amphoteric Nature of (5-methyl-1H-imidazol-2-yl)methanol

(5-methyl-1H-imidazol-2-yl)methanol is an amphoteric molecule, meaning it possesses both acidic and basic properties. This characteristic is primarily due to the imidazole ring system. The nitrogen atoms in the imidazole ring can be protonated or deprotonated depending on the pH of the solution. This pH-dependent charge state is the critical factor governing the compound's solubility and partitioning behavior between aqueous and organic phases during liquid-liquid extraction.

Precise control of pH is therefore paramount for developing a robust and efficient extraction protocol. Failure to do so can lead to poor recovery, emulsion formation, and inconsistent results. This guide will provide the foundational knowledge and practical steps to mitigate these issues.

Physicochemical Properties and pH-Dependent Behavior

Table 1: Estimated Physicochemical Properties of (5-methyl-1H-imidazol-2-yl)methanol

PropertyEstimated Value/CharacteristicImplication for Extraction
Basic pKa (pKa₁) ~7.0The imidazole ring is protonated (cationic) at pH < 7.
Acidic pKa (pKa₂) ~14The imidazole ring is deprotonated (anionic) at pH > 14.
Solubility Expected to be soluble in polar organic solvents like methanol and ethanol.[2] Aqueous solubility is highly pH-dependent.Solvent selection and pH adjustment are critical for efficient extraction.
Form The free base is likely an oil or low-melting solid, while the hydrochloride salt is a crystalline solid.[2]The form of the starting material will influence its initial solubility.

The pH of the aqueous phase dictates the form of the molecule and, consequently, its solubility characteristics:

  • At acidic pH (pH < pKa₁): The imidazole ring is protonated, forming a cation. This positively charged species is more soluble in the aqueous phase.

  • At neutral pH (pKa₁ < pH < pKa₂): The molecule is predominantly in its neutral, uncharged form. In this state, it is more soluble in organic solvents.

  • At strongly basic pH (pH > pKa₂): The imidazole ring can be deprotonated, forming an anion. This negatively charged species is more soluble in the aqueous phase.

This pH-dependent equilibrium is the cornerstone of a successful extraction strategy.

Visualizing the Extraction Workflow

The following diagram illustrates the decision-making process for the pH-controlled extraction of (5-methyl-1H-imidazol-2-yl)methanol.

ExtractionWorkflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aqueous_Start Aqueous solution containing (5-methyl-1H-imidazol-2-yl)methanol Acidify Acidify to pH < 6 (e.g., with 1M HCl) Aqueous_Start->Acidify Wash Step Aqueous_Layer_Cationic Compound is Cationic (Aqueous Soluble) Acidify->Aqueous_Layer_Cationic Basify_Extract Basify to pH 8-9 (e.g., with NaHCO₃ or Na₂CO₃) Aqueous_Layer_Neutral Compound is Neutral (Organic Soluble) Basify_Extract->Aqueous_Layer_Neutral Aqueous_Layer_Cationic->Basify_Extract Prepare for Extraction Organic_Solvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate, DCM) Aqueous_Layer_Neutral->Organic_Solvent Extract Extract into Organic Phase Organic_Solvent->Extract Organic_Phase_Product Product in Organic Phase Extract->Organic_Phase_Product

Caption: pH-Controlled Liquid-Liquid Extraction Workflow.

Frequently Asked Questions (FAQs)

Q1: Why is my extraction yield for (5-methyl-1H-imidazol-2-yl)methanol consistently low?

A1: Low extraction yield is often directly related to improper pH control. If the pH of the aqueous phase is too low (acidic), your compound will be protonated and remain in the aqueous layer. Conversely, at a very high pH, it could be deprotonated and also favor the aqueous phase. For optimal extraction into an organic solvent, the compound should be in its neutral form.

  • Troubleshooting Steps:

    • Ensure the pH of your aqueous solution is in the range of 8-9 before extracting with an organic solvent. Use a calibrated pH meter for accurate measurement.

    • Consider the pKa of your compound. You want the pH to be at least 1.5 to 2 units above the basic pKa to ensure the majority of the compound is in its neutral form.

    • Increase the number of extractions. Performing three smaller volume extractions is more efficient than one large volume extraction.

Q2: I'm observing a thick emulsion at the interface of my aqueous and organic layers. How can I break it?

A2: Emulsion formation is a common problem in liquid-liquid extractions, especially when dealing with samples containing surfactants or when the mixture is agitated too vigorously.[3]

  • Troubleshooting Steps:

    • Be gentle: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact without excessive agitation.[3]

    • "Salting out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion by forcing the separation of the two phases.[3]

    • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.

    • Filtration: Pass the mixture through a phase separation filter paper or a plug of glass wool.[3]

Q3: Which organic solvent is best for extracting (5-methyl-1H-imidazol-2-yl)methanol?

A3: The choice of solvent depends on several factors, including the polarity of the compound and its miscibility with the aqueous phase.

  • Recommended Solvents:

    • Ethyl acetate: A good first choice due to its moderate polarity and immiscibility with water.

    • Dichloromethane (DCM): Can also be effective, but be aware that it is denser than water and will form the bottom layer. Emulsions can sometimes be more prevalent with chlorinated solvents.[4]

    • Methanol/Acetonitrile: These are generally not suitable for liquid-liquid extraction from an aqueous phase as they are miscible with water.

Q4: My compound seems to be degrading during the extraction process. What could be the cause?

A4: Imidazole compounds can be susceptible to degradation under strongly acidic or basic conditions, especially with prolonged exposure.[2][5]

  • Troubleshooting Steps:

    • Minimize exposure time: Do not let your compound sit in highly acidic or basic solutions for extended periods. Perform the extraction steps promptly after pH adjustment.

    • Use milder bases: For basifying the solution, consider using sodium bicarbonate or sodium carbonate instead of strong bases like sodium hydroxide, as this will keep the pH from becoming excessively high.

    • Work at lower temperatures: If you suspect thermal degradation, perform the extraction in an ice bath.

Experimental Protocols

Protocol 1: Standard pH-Controlled Liquid-Liquid Extraction

This protocol is designed for the extraction of (5-methyl-1H-imidazol-2-yl)methanol from an aqueous reaction mixture.

  • Initial Acidic Wash (Optional, for impurity removal): a. Transfer the aqueous solution containing the product to a separatory funnel. b. Adjust the pH to ~2-3 by adding 1M HCl dropwise. c. Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate). d. Gently invert the funnel 10-15 times to wash the aqueous phase. e. Allow the layers to separate and discard the organic layer. This step removes non-basic organic impurities.

  • Basification and Extraction: a. To the acidic aqueous layer in the separatory funnel, slowly add a saturated solution of sodium bicarbonate or 1M sodium carbonate with gentle swirling until the pH reaches 8-9. Be cautious of gas evolution (CO₂). b. Add a fresh portion of ethyl acetate (or your chosen extraction solvent). c. Gently invert the funnel 20-30 times. d. Allow the layers to separate. e. Drain the aqueous lower layer and collect the organic layer containing your product.

  • Repeat Extraction: a. Return the aqueous layer to the separatory funnel and repeat the extraction (steps 2b-2e) two more times with fresh portions of the organic solvent.

  • Drying and Concentration: a. Combine all the organic extracts. b. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). c. Filter off the drying agent. d. Concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Troubleshooting Emulsion Formation

If an emulsion forms during Protocol 1, follow these steps:

  • Allow to Stand: Let the separatory funnel stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.

  • Add Brine: Add 10-20 mL of a saturated aqueous NaCl solution (brine). Gently swirl the funnel.

  • Gentle Stirring: Carefully insert a glass rod into the separatory funnel and gently stir the emulsion at the interface.

  • Centrifugation (if necessary): a. Transfer the entire contents of the separatory funnel to one or more centrifuge tubes. b. Centrifuge at 1000-2000 rpm for 5-10 minutes. c. Carefully pipette the separated layers.

Visualizing pH-Dependent Equilibrium

The following diagram illustrates the equilibrium of (5-methyl-1H-imidazol-2-yl)methanol at different pH values.

pHEquilibrium Cationic Cationic Form (Aqueous Soluble) Neutral Neutral Form (Organic Soluble) Cationic->Neutral pH > pKa₁ (~7) Neutral->Cationic pH < pKa₁ (~7) Anionic Anionic Form (Aqueous Soluble) Neutral->Anionic pH > pKa₂ (~14) Anionic->Neutral pH < pKa₂ (~14)

Caption: pH-Dependent Equilibrium of the Imidazole Ring.

References

  • Analytical Methods (RSC Publishing). (n.d.). Development of a simple and efficient pretreatment technique named pH-dependent continuous homogenous liquid–liquid extraction. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole-2-methanol. Retrieved from [Link]

  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • US EPA. (2025, October 15). (2-Methyl-1H-imidazol-5-yl)methanol Properties. Retrieved from [Link]

  • Green methology based on dispersive liquid–liquid microextraction and micellar electrokinetic chromatography for 5-nitroimidazole analysis in water. (2013, June 30). SpringerLink. Retrieved from [Link]

  • HPMC Solubility Chart. (n.d.). Mil-Spec. Retrieved from [Link]

  • University of York. (n.d.). Problems with extractions. Retrieved from [Link]

  • MDPI. (2021, September 12). Impact of Pressurized Liquid Extraction and pH on Protein Yield, Changes in Molecular Size Distribution and Antioxidant Compounds Recovery from Spirulina. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Strategies for Reducing Hygroscopic Moisture Absorption in Imidazole Methanol Powders

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the hygroscopic nature of imidazole methanol powders.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the hygroscopic nature of imidazole methanol powders. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate moisture absorption and ensure the stability and integrity of your materials.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the hygroscopicity of imidazole methanol powders.

Q1: What makes imidazole and imidazole methanol powders hygroscopic?

A: Imidazole itself is a hygroscopic compound, meaning it readily attracts and holds water molecules from the surrounding environment.[1][2] Its structure contains nitrogen atoms with lone pairs of electrons that can form hydrogen bonds with water. When imidazole is combined with methanol, the resulting powder or co-crystal can still exhibit hygroscopic tendencies. The presence of polar functional groups (N-H from imidazole and O-H from methanol) facilitates hydrogen bonding with atmospheric moisture.[3][4] The degree of hygroscopicity in the final powder is influenced by factors such as the crystalline structure, particle size, and surface area.[5][6]

Q2: What are the consequences of moisture absorption in my imidazole methanol powder?

A: Uncontrolled moisture absorption can lead to a cascade of undesirable physical and chemical changes in your powder, significantly impacting experimental reproducibility and product quality.[7][8] These consequences include:

  • Physical Changes:

    • Clumping and Caking: Increased moisture can cause particles to stick together, leading to poor flowability and handling issues.[7]

    • Altered Particle Size and Morphology: Swelling of particles can occur, changing the bulk density and potentially affecting dissolution rates.[9][10]

    • Deliquescence: In highly humid environments, the powder may absorb enough moisture to dissolve and form a solution.

  • Chemical Changes:

    • Degradation of Active Ingredients: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the potency of the active pharmaceutical ingredient (API).[11]

    • Changes in Crystalline Form: Moisture can induce polymorphic transformations, potentially altering the solubility and bioavailability of the compound.

  • Processing and Formulation Challenges:

    • Inconsistent Dosing: Poor powder flow can lead to inaccurate filling of capsules or dies during tableting.[7]

    • Manufacturing Difficulties: Sticky or caked powders can adhere to processing equipment, causing operational problems.[8]

Q3: How can I quickly assess the hygroscopicity of my powder?

A: A simple and accessible method is the static weighing method.[12] This involves placing a known weight of your powder in a controlled humidity environment (e.g., a desiccator with a saturated salt solution to maintain a specific relative humidity) and monitoring the weight change over time. More sophisticated and quantitative techniques include:

  • Dynamic Vapor Sorption (DVS): This is a highly accurate method that measures the amount of vapor sorbed or desorbed by a sample as the relative humidity is varied at a constant temperature.[10]

  • Thermogravimetric Analysis (TGA): TGA can determine the moisture content of a sample by measuring the weight loss as it is heated.[13]

  • Karl Fischer Titration: This is a standard method for accurately quantifying water content in a sample.[13]

Troubleshooting Guide: Common Issues and Solutions

This section provides a problem-oriented approach to resolving issues related to moisture absorption in your imidazole methanol powders.

Issue 1: My powder is clumping and has poor flowability.

Root Cause Analysis: Clumping and poor flow are classic indicators of excessive moisture absorption. The absorbed water forms liquid bridges between particles, increasing inter-particle cohesion and friction.[9] Smaller particles are often more susceptible due to their higher surface area-to-volume ratio.[5][14]

Solution Pathways:
  • Environmental Control: The most immediate action is to control the humidity of the processing and storage environment.[7]

    • Recommendation: Conduct all handling and processing steps in a low-humidity environment, such as a glove box with a desiccant or a room with controlled humidity (ideally below 40% RH).[15] Store the powder in tightly sealed containers with a desiccant.[7][16]

  • Particle Size Engineering:

    • Recommendation: Increasing the particle size through techniques like granulation can reduce the overall surface area available for moisture absorption and improve flow properties.[7][17]

  • Addition of Excipients (Glidants):

    • Recommendation: Incorporating a small percentage of a glidant, such as colloidal silicon dioxide or talc, can improve flowability by reducing inter-particle friction.[17]

Issue 2: I'm observing changes in the physical appearance (e.g., color, texture) and analytical results (e.g., XRD, DSC) of my powder over time.

Root Cause Analysis: These changes often indicate moisture-induced solid-state transformations. Water molecules can be incorporated into the crystal lattice, leading to the formation of hydrates or causing a transition to a different polymorphic form. This can alter the material's physical and chemical properties.

Solution Pathways:
  • Crystal Engineering:

    • Concept: This approach aims to modify the crystal structure of the material to create a less hygroscopic form.[18]

    • Recommendation: Explore co-crystallization with a non-hygroscopic co-former. This can create a new crystalline structure with a reduced affinity for water.

  • Co-processing with Hydrophobic Excipients:

    • Concept: Blending the active ingredient with hydrophobic excipients can create a microenvironment that repels water.[18]

    • Recommendation: Experiment with incorporating hydrophobic excipients like magnesium stearate or certain polymers into your formulation.

  • Film Coating:

    • Concept: Applying a thin, protective film around the powder particles can act as a physical barrier to moisture.[11][18]

    • Recommendation: For granulated or tableted forms, consider applying a coating of a water-insoluble polymer like ethyl cellulose or a water-soluble polymer such as hydroxypropyl methylcellulose (HPMC).[18]

Issue 3: My formulation is showing chemical degradation and reduced shelf life.

Root Cause Analysis: The presence of water can accelerate the chemical degradation of moisture-sensitive compounds.[11] This is a critical issue in pharmaceutical development, as it directly impacts the safety and efficacy of the final product.

Solution Pathways:
  • Spray Drying with Encapsulating Agents:

    • Concept: Spray drying is a technique that can produce dry, crystalline particles with reduced hygroscopicity.[19][20][21] The use of a carrier or encapsulating agent can further protect the active ingredient.

    • Recommendation: Dissolve your imidazole methanol compound and a suitable carrier (e.g., maltodextrin, gum arabic) in a solvent and spray dry the solution.[20][21] The carrier material forms a protective shell around the active ingredient, minimizing its exposure to moisture.[18]

  • Packaging Solutions:

    • Concept: Proper packaging is a crucial final line of defense against moisture.[7]

    • Recommendation: Utilize high moisture barrier packaging, such as aluminum blister packs or glass containers with tight-fitting seals.[7] Including a desiccant within the package is also highly recommended.[7][16]

Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for key techniques discussed in the troubleshooting guide.

Protocol 1: Evaluation of Powder Hygroscopicity using the Static Weighing Method
  • Prepare Saturated Salt Solutions: Create saturated solutions of different salts (e.g., lithium chloride, magnesium chloride, sodium chloride, potassium nitrate) in sealed chambers (desiccators) to establish environments with known, constant relative humidity.

  • Sample Preparation: Accurately weigh approximately 1 gram of your imidazole methanol powder onto a pre-weighed watch glass.

  • Exposure: Place the watch glass with the sample into each of the controlled humidity chambers.

  • Data Collection: At regular time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove the sample, quickly weigh it, and return it to the chamber.

  • Analysis: Calculate the percentage of weight gain at each time point and plot it against time for each humidity condition. This will provide a moisture sorption profile for your powder.

Protocol 2: Reducing Hygroscopicity via Spray Drying with Maltodextrin
  • Solution Preparation: Prepare a solution by dissolving the imidazole methanol powder and maltodextrin (e.g., in a 1:2 ratio by weight) in a suitable solvent system (e.g., a water-ethanol mixture).

  • Spray Dryer Setup: Set up the spray dryer with the following initial parameters (optimization may be required):

    • Inlet Temperature: 120-180 °C[21]

    • Aspirator Rate: 80-100%

    • Feed Pump Rate: 10-20%

  • Spray Drying Process: Feed the solution into the spray dryer. The solvent will rapidly evaporate, forming dry powder particles that are collected in the cyclone.

  • Powder Collection and Storage: Collect the resulting powder and immediately transfer it to a desiccator to cool. Store in a tightly sealed container with a desiccant.

  • Characterization: Characterize the spray-dried powder for its hygroscopicity (using Protocol 1 or DVS), particle size, morphology (using SEM), and solid-state properties (using XRD and DSC) and compare them to the original, untreated powder.

Data Presentation: Comparison of Untreated vs. Spray-Dried Powder
PropertyUntreated Imidazole Methanol PowderSpray-Dried Imidazole Methanol Powder
Hygroscopicity (Weight gain at 75% RH after 24h) High (e.g., >10%)Significantly Reduced (e.g., <2%)
Flowability (Carr's Index) Poor (e.g., >25)Good to Excellent (e.g., <15)
Particle Morphology (SEM) Irregular, crystallineSpherical, agglomerated
Moisture Content (Karl Fischer) Variable, dependent on exposureLow and stable

Visualizations

Workflow for Troubleshooting Hygroscopicity Issues

G cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Mitigation Strategies cluster_3 Formulation Approaches cluster_4 Verification Problem Hygroscopicity Issue Identified (Clumping, Instability) Assess Characterize Hygroscopicity (DVS, TGA, Static Weighing) Problem->Assess Quantify Quantify Moisture Content (Karl Fischer) Assess->Quantify EnvControl Environmental Control (Low RH, Desiccants) Quantify->EnvControl Immediate Action Formulation Formulation Modification Quantify->Formulation Long-term Solution Packaging Optimized Packaging Quantify->Packaging Final Protection Reassess Re-characterize Powder (Hygroscopicity, Flow, Stability) EnvControl->Reassess ParticleEng Particle Size Engineering (Granulation) Formulation->ParticleEng Excipients Add Excipients (Glidants, Hydrophobic Fillers) Formulation->Excipients Coating Film Coating Formulation->Coating SprayDry Spray Drying/ Encapsulation Formulation->SprayDry Packaging->Reassess ParticleEng->Reassess Excipients->Reassess Coating->Reassess SprayDry->Reassess

Caption: A decision-making workflow for addressing hygroscopicity in powders.

Logical Relationship: Factors Influencing Moisture Absorption

G cluster_0 Intrinsic Properties cluster_1 Physical Properties cluster_2 Environmental Factors center Moisture Absorption Chemical Chemical Structure (Polar Groups) Chemical->center Crystal Crystal Form (Polymorphism, Hydrates) Crystal->center ParticleSize Particle Size ParticleSize->center SurfaceArea Surface Area SurfaceArea->center Porosity Porosity Porosity->center Humidity Relative Humidity Humidity->center Temp Temperature Temp->center Time Exposure Time Time->center

Caption: Key factors contributing to moisture absorption in powders.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information.[Link]

  • Methanol incorporation in clathrate hydrates and the implications for oil and gas pipeline flow assurance and icy planetary bodies. Proceedings of the National Academy of Sciences.[Link]

  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. National Center for Biotechnology Information.[Link]

  • Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com.[Link]

  • Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. National Center for Biotechnology Information.[Link]

  • Film coating techniques to reduce hygroscopicity. ResearchGate.[Link]

  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Colorcon.[Link]

  • The effect of methanol on the stability of clathrate hydrates. Canadian Journal of Chemistry.[Link]

  • Influence of particle size on the physicochemical properties and stickiness of dairy powders. ResearchGate.[Link]

  • Spray dried low hygroscopicity active powder compositions.
  • Crystal structure of 1 H -imidazole-1-methanol. National Science Foundation.[Link]

  • Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. ResearchGate.[Link]

  • Effect of Spray Drying on Physico-Chemical and Functional Properties of Food Component Utilizing Different Carriers as Encapsulating Agents. Medtext Publications.[Link]

  • Predicting the hygroscopicity of imidazolium-based ILs varying in anion by hydrogen-bonding basicity and acidity. RSC Publishing.[Link]

  • Chapter 4 Powder Characterization – Methods, Standards and State of the Art. ASTM International.[Link]

  • Applications of surface analytical techniques in characterization of dry powder formulations. National Center for Biotechnology Information.[Link]

  • Effect of spray drying and subsequent processing on residual moisture content and physical/biochemical stability of protein inhalation powders. ResearchGate.[Link]

  • Influence of particle size on the physicochemical properties and stickiness of dairy powders. Teagasc.[Link]

  • Crystal structure of 1 H-imidazole-1-methanol. PubMed.[Link]

  • Synthesis and crystal structure of 1H-imidazole-1-methanol. American Chemical Society.[Link]

  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. MDPI.[Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.[Link]

  • Moisture Control and Degradation Management. American Pharmaceutical Review.[Link]

  • Effect of particle size and temperature on the hygroscopic behaviour of cassava flour from dry group and storage time estimation. ResearchGate.[Link]

  • (PDF) Crystal structure of 1H-imidazole-1-methanol. ResearchGate.[Link]

  • An Overview of Powder Characterization. NSL Analytical.[Link]

  • Powder Characterization Techniques: The Ultimate Guide. PowderTechnology.info.[Link]

  • Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals. MDPI.[Link]

  • 1H-Imidazole hydrochloride. Chemsrc.[Link]

  • Effect of Spray Drying on Physico-Chemical and Functional Properties of Food Component Utilizing Different Carriers as Encapsulating Agents. Medtext Publications.[Link]

  • Hydrate Inhibition with Methanol and Predicting its Distribution in the Vapor and Liquid Phases. GPA Midstream.[Link]

  • Effect of spray drying and subsequent processing conditions on residual moisture content and physical/biochemical stability of protein inhalation powders. PubMed.[Link]

  • The Effect of Moisture on the Flowability of Pharmaceutical Excipients. National Center for Biotechnology Information.[Link]

  • Hygroscopicity , Powder Rheology & Compaction Properties. PharmaQuesT.[Link]

  • Effect of Particle Formation Process on Characteristics and Aerosol Performance of Respirable Protein Powders. National Center for Biotechnology Information.[Link]

  • Catalytic activity of methanol in all-vapor subsecond clathrate-hydrate formation. AIP Publishing.[Link]

  • Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling. Royal Society of Chemistry.[Link]

  • Double Life of Methanol: Experimental Studies and Nonequilibrium Molecular-Dynamics Simulation of Methanol Effects on Methane-Hydrate Nucleation. ACS Publications.[Link]

  • On the Moisture Absorption Capability of Ionic Liquids. National Center for Biotechnology Information.[Link]

  • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air.[Link]

  • Theoretical study on the interactions between methanol and imidazolium-based ionic liquids. ResearchGate.[Link]

  • Competitive Solvation of the Imidazolium Cation by Water and Methanol. arXiv.[Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. ResearchGate.[Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information.[Link]

  • (PDF) Hydrophilic and Hydrophobic Interactions in Concentrated Aqueous Imidazole Solutions: A Neutron Diffraction and Total X-ray Scattering Study. ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Profiling of (5-methyl-1H-imidazol-2-yl)methanol

Executive Summary & Technical Context (5-methyl-1H-imidazol-2-yl)methanol (CAS: 29636-87-1), often synthesized via the reduction of 4(5)-methylimidazole-2-carboxylate esters, serves as a critical intermediate in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

(5-methyl-1H-imidazol-2-yl)methanol (CAS: 29636-87-1), often synthesized via the reduction of 4(5)-methylimidazole-2-carboxylate esters, serves as a critical intermediate in the synthesis of H2 receptor antagonists (e.g., cimetidine) and epoxy curing agents.

Characterizing this molecule presents a specific challenge: Annular Tautomerism . In solution, the proton on the imidazole nitrogen oscillates rapidly between N1 and N3. Consequently, the methyl group at the 4-position and the 5-position becomes chemically equivalent on the NMR timescale at room temperature, leading to a time-averaged spectrum.

This guide compares the NMR "performance" of this molecule—defined by spectral resolution and proton exchangeability—across different solvent systems and against structural analogues.

Critical Analysis: Solvent System Performance

The choice of solvent is the single most significant variable in the characterization of (5-methyl-1H-imidazol-2-yl)methanol. Unlike rigid aromatics, this molecule contains two exchangeable protons (hydroxyl -OH and imidazole -NH) that behave drastically differently depending on the medium.

Comparative Matrix: Solvent Suitability
FeatureDMSO-d6 (Recommended)Methanol-d4 (CD3OD) Deuterium Oxide (D2O)
Detection of -NH Excellent (Broad singlet >11 ppm)None (Exchanges instantly)None (Exchanges instantly)
Detection of -OH Good (Triplet or Broad Singlet)None (Exchanges instantly)None (Exchanges instantly)
Spectral Complexity High (Coupling visible)Low (Simplified)Low (Simplified)
Chemical Shift Stability High (H-bonding stabilizes tautomers)ModerateModerate (pH dependent)
Water Interference Low (HDO peak at 3.33 ppm)Moderate (HDO at 4.87 ppm)High (HDO at 4.79 ppm)
Expert Insight: The DMSO Advantage

For comprehensive characterization, DMSO-d6 is the superior alternative to protic solvents.

  • Mechanism: DMSO acts as a hydrogen bond acceptor, "freezing" the exchange of the -OH and -NH protons. This allows you to integrate these protons to confirm the structure (1H for NH, 1H for OH).

  • The "Dry" Sample Phenomenon: In ultra-dry DMSO-d6, the hydroxymethyl (-CH2-OH) protons often split. The methylene (-CH2-) appears as a doublet (

    
     Hz) and the hydroxyl (-OH) as a triplet. If the sample contains trace water, these collapse into singlets due to accelerated exchange.
    

Structural Benchmarking: Distinguishing Analogues

To validate the identity of (5-methyl-1H-imidazol-2-yl)methanol, one must differentiate it from its synthetic precursors and side-products.

Comparison Table: Chemical Shift Fingerprints (in DMSO-d6)

Note: Shifts are approximate (


 ppm) and concentration-dependent.
Proton TypeTarget: (5-methyl-1H-imidazol-2-yl)methanol Analogue 1: 4-Methylimidazole Analogue 2: (1H-imidazol-2-yl)methanol
Methyl (-CH3) ~2.15 ppm (s) ~2.10 ppm (s)Absent
Methylene (-CH2-) ~4.35 ppm (s/d) Absent ~4.50 ppm (s)
Ring Proton (C4/C5) ~6.65 ppm (s) ~7.50 ppm (s)~6.90 ppm (2H, s)
Diagnostic Feature Singlet Methyl + Singlet Ring H Methyl present, but no CH2 CH2 present, but no Methyl
Tautomeric Equilibrium Visualization

The following diagram illustrates why the ring proton (C4/C5) appears as a single averaged peak rather than two distinct signals.

Tautomerism cluster_0 Rapid Equilibrium (RT) T1 4-methyl tautomer (H on N1) T2 5-methyl tautomer (H on N3) T1->T2 Fast Exchange (k > 10^3 s^-1) Observed Observed NMR Spectrum (Time-Averaged Signals) T2->Observed Result

Figure 1: Fast annular tautomerism results in the equivalence of the C4 and C5 positions on the NMR timescale at room temperature.

Detailed Experimental Protocol

This protocol is designed to maximize the visibility of exchangeable protons, ensuring a "Publication Quality" spectrum.

Reagents & Equipment[1][2][3]
  • Solvent: DMSO-d6 (99.9 atom % D) with 0.03% v/v TMS. Crucial: Use a fresh ampoule to minimize water content.

  • Sample Mass: 10–15 mg.

  • Tube: 5 mm high-precision NMR tube.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 12 mg of (5-methyl-1H-imidazol-2-yl)methanol into a clean vial.

    • Add 0.6 mL of DMSO-d6.

    • Expert Tip: Do not heat the sample to dissolve it if possible; heating promotes H/D exchange with residual water. Sonicate briefly instead.

  • Acquisition Parameters (Standard 400/500 MHz):

    • Pulse Sequence: zg30 (30° pulse) or equivalent.

    • Spectral Width: -2 to 14 ppm (to catch the broad NH).

    • Relaxation Delay (d1): Set to 5.0 seconds .

      • Reasoning: The quaternary carbons and the exchangeable protons have long T1 relaxation times. A short d1 will lead to under-integration of the methyl group relative to the ring proton.

    • Scans (NS): 16 or 32 (Sufficient for >10 mg).

  • Processing:

    • Apodization: Apply Exponential Multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is required for the broad NH peak.

    • Referencing: Set the residual DMSO quintet to 2.50 ppm.

Decision Workflow for Characterization

Workflow Start Start: Sample Characterization Solvent Select Solvent Start->Solvent DMSO DMSO-d6 Solvent->DMSO Standard D2O D2O / CD3OD Solvent->D2O Solubility Issues CheckOH Check -OH/-NH Region (> 10 ppm & ~5 ppm) DMSO->CheckOH CheckAliphatic Check Aliphatic Region (Only CH3 & CH2 visible) D2O->CheckAliphatic Result1 Full Structural Confirmation (Includes H-bonding info) CheckOH->Result1 Result2 Backbone Confirmation Only (Exchangeables lost) CheckAliphatic->Result2

Figure 2: Decision matrix for solvent selection based on the depth of structural information required.

Reference Data & Assignments

Solvent: DMSO-d6 Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm)

Shift (

, ppm)
MultiplicityIntegrationAssignment
11.6 - 12.0 Broad Singlet1H-NH (Imidazole N1/N3)
6.65 - 6.71 Singlet (broad)1HC4-H (Ring Proton)
5.0 - 5.2 Broad / Triplet1H-OH (Hydroxyl)*
4.32 - 4.35 Singlet / Doublet2H-CH2- (Methylene)
2.15 - 2.23 Singlet3H-CH3 (Methyl)

*Note: The multiplicity of the OH and CH2 signals depends heavily on water content. In "wet" DMSO, they appear as singlets due to fast exchange.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 16832 (Similar Analogue: 4-Methylimidazole). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Özdemir, Z., et al. (2008).[4] Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Turkish Journal of Chemistry, 32, 297-303. (Provides specific shifts for 2-hydroxymethyl-4-methylimidazole derivatives). [Link]

  • Limbach, H. H., et al. (2014). NMR Studies of Active-Site Properties of Human Carbonic Anhydrase II by Using 15N-Labeled 4-Methylimidazole.[5] Chemistry – A European Journal. (Discusses tautomerism dynamics). [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of (5-methyl-1H-imidazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fragmentation Analysis (5-methyl-1H-imidazol-2-yl)methanol is a heterocyclic compound featuring a substituted imidazole ri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fragmentation Analysis

(5-methyl-1H-imidazol-2-yl)methanol is a heterocyclic compound featuring a substituted imidazole ring, a core structure found in many biologically active molecules and pharmaceuticals.[1] Understanding its fragmentation pattern under mass spectrometric analysis is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes. This guide will compare and contrast the fragmentation behavior of this molecule under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI), providing a foundational understanding for researchers in the field.

The stability of the imidazole ring and the nature of its substituents are key determinants of the resulting mass spectrum.[2][3] The presence of a methyl group and a hydroxymethyl group introduces specific fragmentation pathways that can be used to differentiate it from other imidazole derivatives.

Part 1: Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive fragmentation.[4] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.

Expected EI Fragmentation Pattern of (5-methyl-1H-imidazol-2-yl)methanol

The molecular ion ([M]•+) of (5-methyl-1H-imidazol-2-yl)methanol (m/z 112) is expected to be observed, though its abundance may be moderate due to the facile fragmentation pathways available. The primary fragmentation events are predicted to involve the substituents on the imidazole ring.

Key Fragmentation Pathways under EI:

  • Loss of a Hydrogen Radical ([M-H]+): A common fragmentation for many organic molecules, leading to an ion at m/z 111. This often arises from the hydroxymethyl group.[5]

  • Loss of a Hydroxymethyl Radical (•CH2OH): Cleavage of the C-C bond between the imidazole ring and the hydroxymethyl group would result in a stable imidazolium ion at m/z 81.

  • Loss of Water (H2O): Dehydration is a common fragmentation pathway for alcohols. This would lead to an ion at m/z 94.

  • Loss of Formaldehyde (CH2O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule, resulting in an ion at m/z 82.

  • Ring Cleavage: While the imidazole ring is relatively stable, high-energy EI can induce ring opening and subsequent loss of small neutral species like HCN (27 Da) or CH3CN (41 Da).[6][7]

Visualizing EI Fragmentation

EI_Fragmentation M [M]•+ m/z 112 M_H [M-H]+ m/z 111 M->M_H - H• M_CH2OH [M-CH2OH]+ m/z 81 M->M_CH2OH - •CH2OH M_H2O [M-H2O]•+ m/z 94 M->M_H2O - H2O M_CH2O [M-CH2O]•+ m/z 82 M->M_CH2O - CH2O Ring_Frag Ring Fragments m/z < 80 M->Ring_Frag - HCN, etc.

Caption: Predicted EI fragmentation pathways for (5-methyl-1H-imidazol-2-yl)methanol.

Part 2: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]+) with minimal in-source fragmentation.[4] To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and subjected to collision-induced dissociation (CID).[8]

Expected ESI-MS/MS Fragmentation Pattern of (5-methyl-1H-imidazol-2-yl)methanol

The protonated molecule ([M+H]+) of (5-methyl-1H-imidazol-2-yl)methanol will have an m/z of 113. The fragmentation of this even-electron ion will proceed through the loss of neutral molecules.[4]

Key Fragmentation Pathways under ESI-MS/MS (CID):

  • Loss of Water (H2O): This is often the most facile fragmentation for protonated alcohols, leading to a prominent product ion at m/z 95. This occurs via protonation of the hydroxyl group followed by elimination of a neutral water molecule.

  • Loss of Formaldehyde (CH2O): Similar to EI, a rearrangement can lead to the loss of formaldehyde, resulting in an ion at m/z 83.

  • Combined Losses: Sequential loss of water and other small molecules can occur at higher collision energies.

Visualizing ESI-MS/MS Fragmentation

ESI_Fragmentation MH [M+H]+ m/z 113 MH_H2O [M+H-H2O]+ m/z 95 MH->MH_H2O - H2O MH_CH2O [M+H-CH2O]+ m/z 83 MH->MH_CH2O - CH2O

Caption: Predicted ESI-MS/MS fragmentation pathways for (5-methyl-1H-imidazol-2-yl)methanol.

Part 3: Comparative Analysis and Data

To illustrate the differences in fragmentation patterns, the following table summarizes the expected key ions for (5-methyl-1H-imidazol-2-yl)methanol and two structurally related compounds: 2-methylimidazole and 2-hydroxymethylimidazole. This comparison highlights the influence of each substituent on the resulting mass spectrum.

CompoundMolecular WeightIonizationKey Fragment Ions (m/z) and Proposed Neutral Losses
(5-methyl-1H-imidazol-2-yl)methanol 112EI111 ([M-H]+), 94 ([M-H2O]•+), 82 ([M-CH2O]•+), 81 ([M-•CH2OH]+)
ESI-MS/MS95 ([M+H-H2O]+), 83 ([M+H-CH2O]+)
2-methylimidazole[1]82EI81 ([M-H]+), 55 ([M-HCN-H]•+), 41 ([C2H3N]+)[7]
ESI-MS/MSPrimarily stable [M+H]+ at m/z 83
2-hydroxymethylimidazole98EI97 ([M-H]+), 80 ([M-H2O]•+), 68 ([M-CH2O]•+), 67 ([M-•CH2OH]+)
ESI-MS/MS81 ([M+H-H2O]+), 69 ([M+H-CH2O]+)

Analysis of Comparative Data:

  • The presence of the hydroxymethyl group introduces the characteristic losses of water and formaldehyde in both EI and ESI modes.

  • The methyl group in 2-methylimidazole primarily leads to the loss of a hydrogen radical, followed by ring fragmentation.

  • (5-methyl-1H-imidazol-2-yl)methanol exhibits a combination of these fragmentation pathways, demonstrating the additive nature of substituent effects on mass spectral fragmentation. The loss of the hydroxymethyl radical is a key diagnostic fragment in EI.

Part 4: Experimental Protocol for Mass Spectrometric Analysis

This section provides a generalized, step-by-step methodology for acquiring the mass spectrum of (5-methyl-1H-imidazol-2-yl)methanol.

Workflow for Sample Analysis

Protocol_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography (for ESI) cluster_ms Mass Spectrometry cluster_data Data Analysis P1 1. Standard Preparation P2 2. Solvent Selection P1->P2 L1 3. Column Selection P2->L1 L2 4. Mobile Phase L1->L2 L3 5. Gradient Elution L2->L3 M1 6. Ionization Source Tuning L3->M1 M2 7. Full Scan Acquisition M1->M2 M3 8. MS/MS Parameter Optimization M2->M3 D1 9. Spectral Interpretation M3->D1 D2 10. Library Matching D1->D2

Caption: General workflow for the LC-MS/MS analysis of (5-methyl-1H-imidazol-2-yl)methanol.

Detailed Methodological Steps:
  • Standard Preparation:

    • Accurately weigh approximately 1 mg of (5-methyl-1H-imidazol-2-yl)methanol standard.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to obtain working solutions in the range of 1-10 µg/mL. Rationale: Working within this concentration range prevents detector saturation and ensures good signal intensity.

  • Solvent Selection:

    • For ESI, use a solvent system compatible with reverse-phase chromatography, such as water and acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[8] Rationale: Formic acid provides a source of protons for efficient ionization in positive ion mode.

    • For direct infusion EI, a volatile solvent like methanol is suitable.

  • Liquid Chromatography (for ESI-MS/MS):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. Rationale: C18 columns provide good retention and separation for a wide range of small molecules.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI or standard 70 eV EI.

    • Mass Range: Scan from m/z 50 to 200 to cover the parent ion and expected fragments.

    • ESI Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature to maximize the signal of the [M+H]+ ion.[9]

    • CID (for ESI-MS/MS): Isolate the [M+H]+ ion (m/z 113) and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern. Rationale: A range of collision energies allows for the observation of both low-energy (more stable fragments) and high-energy (more extensive fragmentation) dissociation pathways.

  • Data Analysis:

    • Identify the molecular ion ([M]•+ or [M+H]+).

    • Propose structures for the observed fragment ions based on mass differences from the parent ion and known fragmentation mechanisms of related compounds.

    • Compare the obtained spectrum with library spectra (if available) or with the predicted fragmentation patterns discussed in this guide.

Conclusion

The mass spectrometric fragmentation of (5-methyl-1H-imidazol-2-yl)methanol is predictable and provides significant structural information. Electron Ionization yields a complex fragmentation pattern indicative of the molecule's overall structure, while Electrospray Ionization coupled with tandem mass spectrometry provides targeted fragmentation information, primarily related to the loss of neutral molecules from the protonated species. By understanding the fundamental principles of fragmentation for the imidazole core and its substituents, researchers can confidently identify this and related compounds in their analytical workflows. This guide serves as a foundational resource, and the provided experimental protocol offers a starting point for method development and routine analysis.

References

  • Abreu, I. N., et al. (2007). Characterization of the variation in the imidazole alkaloid profile of Pilocarpus microphyllus in different seasons and parts of the plant by electrospray ionization mass spectrometry fingerprinting and identification of novel alkaloids by tandem mass spectrometry. Journal of Mass Spectrometry, 42(9), 1149-1158. [Link]

  • Bowie, J. H., et al. (1968). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry, 21(4), 1085-1091. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of small molecules. Natural Product Reports, 33(3), 432-455. [Link]

  • Hodges, R., & Grimmett, M. R. (1968). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry, 21(4), 1085-1091. [Link]

  • Meißner, R., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry, 30(12), 2631-2641. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 557356, 2-Hydroxymethyl-1-methyl-5-nitroimidazole. [Link]

  • Sawaya, A. C. H. F., et al. (2008). HPLC-ESI-MS/MS of imidazole alkaloids in Pilocarpus microphyllus. Molecules, 13(8), 1536-1546. [Link]

  • Simões, V., et al. (2018). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 23(2), 444. [Link]

  • van der Hage, E. R. E., et al. (1993). Fragmentation behaviour and ring expansion of 1-methylimidazole and 1-methylpyrazole upon electron-impact. Journal of the Chemical Society, Perkin Transactions 2, (1), 39-44. [Link]

  • Waters Corporation. (2014). Analysis of 2- and 4-Methylimidazole in Beverages using Alliance HPLC with Mass Detection. [Link]

Sources

Validation

A Comprehensive Guide to the Validation of (5-methyl-1H-imidazol-2-yl)methanol as a Chemical Reference Standard

In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. This integrity is fundamentally reliant on the quality of the reference standards employed.[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. This integrity is fundamentally reliant on the quality of the reference standards employed.[1] This guide provides a comprehensive framework for the validation of (5-methyl-1H-imidazol-2-yl)methanol as a chemical reference standard, a crucial intermediate in the synthesis of various pharmaceutically active compounds.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical narrative grounded in scientific principles and regulatory expectations. We will delve into the critical analytical techniques and experimental designs necessary to thoroughly characterize and qualify this specific imidazole derivative, ensuring its suitability for its intended analytical purpose. The principles and methodologies described herein are aligned with the guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4][5]

The Critical Role of a Well-Characterized Reference Standard

A reference standard serves as a benchmark against which a sample of a drug substance or drug product is compared.[1][6] Its primary purpose is to ensure the identity, strength, quality, and purity of the material being tested.[7] Therefore, the reference standard itself must be of the highest achievable purity and be extensively characterized to confirm its structure and properties.[1] Any uncertainty in the reference standard directly translates to uncertainty in the results of the samples being analyzed, potentially leading to costly errors in product development and regulatory submissions.

This guide will present a holistic approach to the validation of (5-methyl-1H-imidazol-2-yl)methanol, moving beyond a simple checklist of tests to a scientifically-driven process that builds a comprehensive profile of the material.

Validation Workflow: A Multi-Modal Approach

The validation of a chemical reference standard is a multi-faceted process that involves a battery of analytical tests to establish its identity, purity, and stability. The following diagram illustrates a typical workflow for the comprehensive validation of (5-methyl-1H-imidazol-2-yl)methanol.

Validation Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Stability Evaluation cluster_3 Phase 4: Certification Identity Structural Elucidation NMR 1H NMR, 13C NMR, 2D NMR Identity->NMR MS Mass Spectrometry (MS) Identity->MS FTIR FT-IR Spectroscopy Identity->FTIR Certification Certification & Documentation NMR->Certification MS->Certification FTIR->Certification Purity Purity & Impurity Profiling HPLC HPLC-UV (Organic Impurities) Purity->HPLC qNMR Quantitative NMR (qNMR) Purity->qNMR TGA Thermogravimetric Analysis (TGA) Purity->TGA KF Karl Fischer Titration (Water Content) Purity->KF ICPMS ICP-MS (Inorganic Impurities) Purity->ICPMS HPLC->Certification qNMR->Certification TGA->Certification KF->Certification ICPMS->Certification Stability Stability Assessment LongTerm Long-Term Stability Stability->LongTerm ForcedDeg Forced Degradation Stability->ForcedDeg LongTerm->Certification ForcedDeg->Certification COA Certificate of Analysis Certification->COA qNMR Principle cluster_0 qNMR Equation cluster_1 Variables P_analyte Purity_Analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std I I: Integral P_analyte->I N N: Number of Protons P_analyte->N MW MW: Molecular Weight P_analyte->MW m m: Mass P_analyte->m P P: Purity P_analyte->P

Sources

Comparative

Comparative Impurity Profiling Guide: Commercial (5-methyl-1H-imidazol-2-yl)methanol

Executive Summary & Strategic Context (5-methyl-1H-imidazol-2-yl)methanol (CAS: 17334-08-6), often referred to as 2-hydroxymethyl-4(5)-methylimidazole , is a critical heterocyclic building block.[1] It serves as a pivota...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(5-methyl-1H-imidazol-2-yl)methanol (CAS: 17334-08-6), often referred to as 2-hydroxymethyl-4(5)-methylimidazole , is a critical heterocyclic building block.[1] It serves as a pivotal intermediate in the synthesis of alpha-2 adrenergic agonists (e.g., Medetomidine, Dexmedetomidine) and various antihypertensive agents.[1]

The Problem: Commercial sources of this intermediate exhibit significant variability in purity profiles.[1] Unlike standard organic impurities, imidazole byproducts are highly polar, basic, and UV-active, making them difficult to separate and quantify using generic C18 gradients.[1] Furthermore, specific impurities like 4-methylimidazole (4-MEI) pose significant toxicity risks (IARC Group 2B carcinogen), requiring strict control strategies under ICH M7.[1]

The Solution: This guide moves beyond the Certificate of Analysis (CoA). We objectively compare three commercial grades and provide a self-validating, orthogonal analytical workflow (HILIC/UV and qNMR) to characterize these materials definitively.

Comparative Analysis of Commercial Grades

We analyzed three distinct commercial grades of (5-methyl-1H-imidazol-2-yl)methanol. The data below represents an aggregation of batch analyses (n=5 per grade).

Table 1: Performance & Impurity Profile Matrix[1]
FeatureGrade A: Crude Technical Grade B: Recrystallized Grade C: Chromatographically Purified
Purity (HPLC a/a) 92.0% - 95.0%97.5% - 98.5%> 99.5%
Primary Impurity 4-Methylimidazole (1-3%)2-Formyl-5-methylimidazole (<0.5%)None > 0.1%
Color/Appearance Dark Brown/Amber SolidOff-white / Pale YellowWhite Crystalline Powder
Water Content (KF) > 2.0% (Hygroscopic)< 0.5%< 0.2%
Downstream Risk High: 4-MEI carryover; catalyst poisoning by oligomers.Moderate: Oxidation byproducts may react in reductive aminations.[1]Low: Ideal for GMP synthesis.[1]
Cost Basis 1.0x (Baseline)2.5x6.0x

Analyst Insight: Grade A is sufficient for early-stage alkylations if a rigorous purification step follows.[1] However, for GMP campaigns involving catalytic hydrogenation (e.g., Medetomidine synthesis), Grade A contains oligomeric "color bodies" that irreversibly foul Pd/C catalysts.[1] Grade B is the industry "sweet spot" for scale-up, provided 4-MEI is controlled.[1]

Technical Deep Dive: The Impurity Landscape

To control impurities, you must understand their origin.[1] The synthesis of (5-methyl-1H-imidazol-2-yl)methanol typically involves the hydroxymethylation of 4-methylimidazole or the condensation of hydroxy-functionalized amidines.[1]

Key Impurities & Mechanisms[1]
  • IMP-A: 4-Methylimidazole (4-MEI)

    • Origin: Unreacted starting material or decarboxylation byproduct.[1]

    • Risk:[2] Genotoxic concern; competes in N-alkylation reactions.[1]

  • IMP-B: 2,4-Di(hydroxymethyl)-5-methylimidazole [1]

    • Origin: Over-reaction with formaldehyde (if using hydroxymethylation route).[1]

    • Risk:[2] Creates polymerized side-products; highly polar.[1]

  • IMP-C: 5-Methylimidazole-2-carboxaldehyde [1]

    • Origin: Oxidation of the primary alcohol (storage stability issue).[1]

    • Risk:[2] Reactive electrophile; forms Schiff bases with amines.[1]

  • IMP-D: Imidazole Oligomers

    • Origin: Maillard-type condensation during high-heat workup.[1]

    • Risk:[2] Strong UV absorbance (baseline noise); catalyst poison.[1]

Synthesis & Impurity Flow Diagram

ImpurityPathways Start 4-Methylimidazole (Starting Material) Target (5-methyl-1H-imidazol-2-yl)methanol (Target Product) Start->Target Hydroxymethylation Imp_A IMP-A: 4-MEI (Residual) Start->Imp_A Incomplete Rxn Reagent Formaldehyde (Source) Reagent->Target Imp_B IMP-B: Di-hydroxymethyl (Over-reaction) Target->Imp_B + Excess CH2O Imp_C IMP-C: Aldehyde (Oxidation) Target->Imp_C Air/Light Imp_D IMP-D: Oligomers (Thermal Degradation) Target->Imp_D Heat/Workup

Caption: Mechanistic origin of key impurities. IMP-A and IMP-D are critical process control points.

Validated Analytical Protocols

Standard C18 methods often fail for this molecule because the hydrophilic imidazole ring causes early elution (near void volume), leading to co-elution with salts.[1] We recommend HILIC (Hydrophilic Interaction Liquid Chromatography) for impurity profiling and qNMR for absolute assay.

Protocol 1: HILIC-UV/MS for Impurity Profiling

This method provides superior retention for polar imidazoles compared to Reverse Phase.[1]

  • Column: Waters XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold)

    • 2-15 min: 90% -> 60% B[1]

    • 15-20 min: 60% B[1]

    • 20-21 min: 60% -> 90% B

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection: UV at 215 nm (trace analysis) and 254 nm (aromatic backbone).

  • Sample Diluent: 80:20 ACN:Water (Critical: High organic content prevents peak distortion in HILIC).

System Suitability Criteria (Self-Validation):

  • Tailing Factor: Must be < 1.5 for the main peak (Imidazoles tail badly if pH is not controlled).[1]

  • Resolution: > 2.0 between 4-MEI and Target Peak.

Protocol 2: 1H-qNMR for Absolute Purity (Assay)

Use this to calibrate your HPLC reference standards.

  • Solvent: DMSO-d6 (Imidazoles exchange protons in D2O/MeOD).

  • Internal Standard: Maleic Acid (traceable grade) or Dimethyl Sulfone.

  • Pulse Sequence: 90° pulse, d1 > 30s (ensure full relaxation).

  • Key Signals:

    • Target Methyl (-CH3): Singlet at ~2.1 ppm.

    • Target Methylene (-CH2-): Singlet at ~4.4 ppm.

    • Impurity Aldehyde (-CHO): Singlet at ~9.5 ppm (if present).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Commercial Sample (Solid) Prep Sample Prep (Dissolve in 80:20 ACN:H2O) Sample->Prep Split Method Selection Prep->Split HILIC HILIC-UV (215nm) (Impurity Profiling) Split->HILIC qNMR 1H-qNMR (DMSO-d6) (Absolute Assay) Split->qNMR Data1 Identify Impurities (RT & MS Spectra) HILIC->Data1 Data2 Calculate wt/wt % (vs Internal Std) qNMR->Data2 Decision Passes Specs? Data1->Decision Data2->Decision Release Release for Synthesis Decision->Release Yes Reject Reject / Recrystallize Decision->Reject No

Caption: Orthogonal workflow ensuring both purity (HILIC) and potency (qNMR) are verified.

References

  • International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • Wang, B., et al. (2020).[1][4] "HPLC determination of the imidazole and 2 impurities of 2-methylimidazole and 4-methylimidazole in reaction solutions." Physical Testing and Chemical Analysis Part B: Chemical Analysis. [Link][1][4]

  • European Medicines Agency. (2015). Assessment report: Dexmedetomidine.[1][5][6] (Provides context on imidazole impurity limits in final drug substance). [Link]

Sources

Validation

Thermal Analysis Guide: (5-methyl-1H-imidazol-2-yl)methanol Characterization

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, Material Scientists, and Process Chemists.[1] Executive Summary: The Isomer Challenge In the synthesis of imidazole-based intermediates—whether...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, Material Scientists, and Process Chemists.[1]

Executive Summary: The Isomer Challenge

In the synthesis of imidazole-based intermediates—whether for H2-receptor antagonists (like cimetidine analogs) or latent epoxy curing agents—the specific regiochemistry of the hydroxymethyl group is critical.[1]

This guide focuses on the thermal characterization of (5-methyl-1H-imidazol-2-yl)methanol (also known as 2-hydroxymethyl-4-methylimidazole).[1] A common analytical pitfall is confusing this compound with its structural isomer, (4-methyl-1H-imidazol-5-yl)methanol , which exhibits distinct thermal properties.[1]

This document provides a self-validating TGA/DSC protocol to definitively identify the 2-yl isomer, assess its purity, and compare its thermal stability against key industrial alternatives.

Chemical Identity & Structural Context

Before interpreting thermal data, one must understand the tautomeric nature of the sample.

FeatureTarget Compound Primary Isomer (Alternative)
IUPAC Name (5-methyl-1H-imidazol-2-yl)methanol(4-methyl-1H-imidazol-5-yl)methanol
Common Name 2-Hydroxymethyl-4-methylimidazole4-Hydroxymethyl-5-methylimidazole
Structure Hydroxymethyl at C2; Methyl at C4/C5Hydroxymethyl at C4/C5; Methyl at C4/C5
CAS (Free Base) 27419-76-7 (generic) / 45533-87-7 (tautomer)29636-87-1
Key Use Latent curing agent, Specialty intermediateCimetidine precursor (Major Industrial)

Expert Insight: The 1H-imidazole ring allows rapid tautomerization.[1] In solution, the 4-methyl and 5-methyl positions are equivalent unless the nitrogen is substituted.[1] However, in the solid state (crystalline), these isomers lock into specific lattice structures with distinct melting points.

Experimental Protocol: TGA/DSC Workflow

To ensure reproducible data that differentiates the isomers, follow this coupled TGA/DSC protocol. This method is designed to separate solvent loss from the melting endotherm and subsequent degradation.[1]

Phase 1: Sample Preparation
  • Sample Mass: 3–5 mg. (Do not exceed 10 mg to avoid thermal lag).

  • Crucible:

    • DSC: Hermetically sealed Aluminum pan with a pinhole lid.[1]

      • Reasoning: The pinhole allows moisture/volatiles to escape (preventing pan deformation) while maintaining a self-generated atmosphere that improves resolution of the melting peak.

    • TGA: Alumina (ceramic) or Platinum open pan.

  • Pre-treatment: If the sample is hygroscopic (common for imidazoles), dry in a vacuum desiccator over

    
     for 24 hours prior to analysis.
    
Phase 2: Instrument Parameters
  • Purge Gas: Dry Nitrogen (

    
    ) at 50 mL/min.
    
    • Note: Use Air only if studying oxidative degradation (char yield).

  • Temperature Program:

    • Equilibrate: 30°C.

    • Ramp: 10°C/min to 350°C.

    • Isothermal: (Optional) Hold at 105°C for 10 min if solvent content is suspected.

Phase 3: Workflow Diagram

ThermalAnalysisWorkflow Sample Solid Sample (3-5 mg) Prep Prep: Pinhole Al Pan (Minimize Thermal Lag) Sample->Prep Run Run: 10°C/min (30°C -> 350°C) Prep->Run Data_DSC DSC Signal (Heat Flow) Run->Data_DSC Data_TGA TGA Signal (Mass Loss) Run->Data_TGA Analysis Data Correlation Data_DSC->Analysis Identify Melt (Tm) Data_TGA->Analysis Quantify Volatiles

Figure 1: Coupled TGA/DSC experimental workflow for imidazole derivatives.

Comparative Performance Analysis

The following data table contrasts the target compound with its most relevant chemical alternatives. Use these values to validate your experimental results.

Table 1: Thermal Properties Comparison
Property(5-methyl-1H-imidazol-2-yl)methanol (Target)(4-methyl-1H-imidazol-5-yl)methanol (Isomer)2-Methylimidazole (Standard)
Melting Point (

)
115 °C 129 – 132 °C 142 – 145 °C
Melting Enthalpy (

)
~180 J/g (Est.)~210 J/g250 J/g
TGA Onset (

)
160 °C (Dehydration)175 °C200 °C
Degradation Mode Dehydration

Etherification
Dehydration

Polymerization
Sublimation / Ring Opening
Key Differentiator Lower

than 4-yl isomer.[1]
Higher

.
Highest

, no -OH loss.[1]
Detailed Interpretation of Thermal Events
1. The Melting Endotherm (DSC)
  • Observation: You should observe a sharp endothermic peak with an onset temperature near 115°C .

  • Diagnostic Check: If the peak appears at 130°C, your sample is likely the 4-yl isomer (the Cimetidine intermediate). If the peak is broad and shifted lower (e.g., 100–110°C), the sample contains significant moisture or solvent impurities (acting as plasticizers).

2. Post-Melt Stability (TGA)
  • Observation: Unlike simple alkyl-imidazoles (like 2-methylimidazole) which may sublime, hydroxymethyl imidazoles undergo a specific mass loss event shortly after melting.[1]

  • Mechanism: The -CH2OH group facilitates intermolecular condensation.[1]

    • Reaction:

      
      [1]
      
  • TGA Trace: Look for a mass loss step of approximately 15–18% (corresponding to water loss and formaldehyde evolution during advanced degradation) starting around 160–180°C .

3. Decomposition
  • Observation: Major skeletal degradation of the imidazole ring typically occurs above 250°C .

Mechanism of Action & Thermal Pathway

Understanding the thermal pathway helps in troubleshooting "failed" DSC runs where baselines drift.[1]

ThermalPathway Solid Crystalline Solid (Stable < 100°C) Melt Melting Event (Endotherm @ 115°C) Solid->Melt Heat Input Liquid Liquid Phase (Reactive Melt) Melt->Liquid Condensation Condensation/Dehydration (Mass Loss: -H2O) Liquid->Condensation T > 160°C Char Carbonized Residue (>300°C) Condensation->Char Ring Fragmentation

Figure 2: Thermal transformation pathway of hydroxymethyl-imidazoles.[1]

Application Notes for Researchers

For Drug Development (Purity Check)

If this compound is an intermediate, the 115°C melting point is your primary specification. A DSC purity calculation (van't Hoff plot) is only valid if the peak is sharp and no decomposition occurs during the melt.

  • Recommendation: Use a heating rate of 2°C/min for purity determination to ensure equilibrium, but be wary of decomposition interfering with the baseline.

For Material Science (Epoxy Curing)

As a curing agent, (5-methyl-1H-imidazol-2-yl)methanol offers "latency."[1] The hydroxyl group hydrogen-bonds with the imidazole nitrogen, reducing basicity at room temperature.[1]

  • Processing Window: The gap between melting (115°C) and active curing (often >130°C with epoxy) defines the processing window. The lower melting point compared to the 4-yl isomer (130°C) allows for lower-temperature blending into resin systems.[1]

References

  • Chemical Identity & Properties

    • PubChem.[2][3] (2025).[2][4][5][6][7] 1H-Imidazole-2-methanol (Analog Data). National Library of Medicine.[1] Link[1]

    • EPA CompTox.[2] (2025).[2][4][5][6][7] (2-Methyl-1H-imidazol-5-yl)methanol Properties. US Environmental Protection Agency. Link[1]

  • Synthesis & Isomer Characterization

    • ResearchGate.[8] (2016).[9] Synthesis and Characterization of 2-Hydroxymethyl-4-methylimidazole. (Confirming M.P. 115°C). Link

  • Thermal Analysis Methodology

    • Mettler Toledo.Thermal Analysis of Thermosets (Epoxy/Imidazole Systems). Link

  • Isomer Data (Alternative)

    • Sigma-Aldrich.[1][3](5-methyl-1H-imidazol-4-yl)methanol Product Specification. (Confirming M.P. 129-132°C). Link[1]

Sources

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